2-chloropyridine-3,4-dicarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFHNAPSEFZPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376262 | |
| Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215306-02-8 | |
| Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloropyridine-3,4-dicarboxylic Acid from Pyridine Derivatives
Executive Summary
2-Chloropyridine-3,4-dicarboxylic acid is a highly functionalized heterocyclic compound of significant interest as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern, featuring a chlorine atom and two adjacent carboxylic acid groups, presents unique synthetic challenges related to regioselectivity and functional group compatibility. This guide provides an in-depth, technically-grounded methodology for the rational synthesis of this target molecule. The strategy pivots from readily available pyridine derivatives, specifically 3,4-lutidine (3,4-dimethylpyridine), and proceeds through a logical two-stage process: regioselective chlorination at the C2 position, followed by the exhaustive oxidation of the methyl side chains. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the critical parameters that govern the success of each transformation, designed for researchers and professionals in chemical and drug development.
Introduction: Strategic Considerations in Pyridine Functionalization
The pyridine nucleus is a cornerstone of medicinal chemistry, but its inherent electronic properties—a π-deficient ring system—dictate a reactivity pattern that can complicate targeted functionalization. Direct electrophilic substitution is often difficult and typically directs to the C3 position, while nucleophilic substitution requires harsh conditions or pre-activation of the ring. The synthesis of a molecule as densely functionalized as this compound, therefore, demands a carefully planned, multi-step approach rather than a direct conversion from the parent pyridine.
The strategy outlined herein was developed based on the principles of logical retrosynthesis, identifying 3,4-lutidine as an optimal starting material. This choice is predicated on two key factors:
-
Inherent Functionality: The methyl groups at C3 and C4 serve as latent carboxylic acids, which can be unmasked in a late-stage oxidation step.
-
Activation for Chlorination: The pyridine nitrogen allows for the formation of an N-oxide, a crucial transformation that electronically activates the C2 and C6 positions for regioselective nucleophilic attack, enabling the introduction of the chloro substituent.
This approach circumvents the challenges of direct C-H activation on an unactivated pyridine ring and provides a robust and scalable pathway to the desired product.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages, each designed to install the required functionality in a controlled manner. The workflow is designed to first establish the halogen substitution pattern on the robust lutidine core before proceeding to the more sensitive oxidation step.
Caption: Overall synthetic pathway from 3,4-lutidine.
Part 1: Synthesis of 2-Chloro-3,4-lutidine Intermediate
This initial stage focuses on the regioselective introduction of a chlorine atom at the C2 position of the pyridine ring. This is achieved via a classic activation strategy involving the corresponding N-oxide.
The direct chlorination of 3,4-lutidine is non-selective. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation has a profound electronic effect: it increases the electron density at the C2 and C6 positions, making them susceptible to attack by chlorinating agents that subsequently act as both the chlorine source and facilitate deoxygenation.
When 3,4-lutidine-N-oxide is treated with phosphorus oxychloride (POCl₃), the nucleophilic N-oxide oxygen attacks the electrophilic phosphorus atom. This is followed by a rearrangement and attack of a chloride ion at the activated C2 position. A final elimination step rearomatizes the ring and removes the oxygen, yielding the 2-chloro derivative.[1][2]
Caption: Mechanistic flow for chlorination via N-oxide.
Protocol 1A: N-Oxidation of 3,4-Lutidine
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3,4-lutidine (1.0 eq) and glacial acetic acid (5.0 vol).
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Execution: After the addition is complete, heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid and peroxide by the slow addition of a saturated sodium bicarbonate or sodium sulfite solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3 x 5 vol).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-lutidine-N-oxide, which can often be used in the next step without further purification.
Protocol 1B: Chlorination of 3,4-Lutidine-N-oxide
-
Reagent Setup: In a three-neck flask fitted with a dropping funnel, reflux condenser, and thermometer, place the crude 3,4-lutidine-N-oxide (1.0 eq).
-
Reaction Initiation: Cool the flask in an ice-water bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C.
-
Reaction Execution: After the addition, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction color will typically darken.
-
Work-up and Quenching: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or by careful addition of concentrated NaOH solution until the pH is ~8-9. Extract the product with diethyl ether or ethyl acetate (3 x 5 vol).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 2-chloro-3,4-lutidine can be purified by vacuum distillation or column chromatography.
| Parameter | Expected Value |
| Product | 2-Chloro-3,4-lutidine |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Typical Yield | 65-80% over two steps |
| Appearance | Colorless to pale yellow liquid |
Part 2: Oxidation to this compound
The final stage of the synthesis involves the conversion of the two methyl groups of the intermediate into carboxylic acids. This requires a powerful oxidizing agent capable of withstanding the relatively deactivated nature of the pyridine ring.
The oxidation of alkyl side chains on aromatic rings is a classic transformation. Potassium permanganate (KMnO₄) is a highly effective and common reagent for this purpose.[3][4] The reaction proceeds via a radical mechanism involving the abstraction of a benzylic-type hydrogen atom from the methyl group by the permanganate species. This is followed by a series of oxidative steps that ultimately cleave the C-H bonds and form the carboxylate.
The reaction is typically performed in an aqueous medium under neutral or slightly alkaline conditions. The use of heat is necessary to drive the reaction to completion. A significant excess of KMnO₄ is required to ensure both methyl groups are fully oxidized. The reaction produces manganese dioxide (MnO₂) as a solid byproduct, which must be removed during the work-up.
-
Reagent Setup: Suspend 2-chloro-3,4-lutidine (1.0 eq) in water (20 vol) in a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Reaction Initiation: Heat the mixture to 80-90 °C. Prepare a solution of potassium permanganate (KMnO₄, ~4.5-5.0 eq) in water.
-
Reaction Execution: Add the KMnO₄ solution portion-wise to the stirred, hot suspension over 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form. Maintain the temperature and stirring for an additional 4-6 hours after the final addition, or until TLC analysis shows the absence of starting material.
-
Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and washings. Cool the clear, colorless, or pale yellow solution in an ice bath.
-
Precipitation: Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid. The target product, this compound, is sparingly soluble in acidic aqueous media and will precipitate as a white or off-white solid.
-
Purification: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
| Parameter | Expected Value |
| Product | This compound |
| CAS Number | 215306-02-8[5] |
| Molecular Formula | C₇H₄ClNO₄ |
| Molecular Weight | 201.57 g/mol |
| Typical Yield | 50-70% |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (with decomposition) |
Safety and Handling
This synthetic procedure involves hazardous materials and requires appropriate safety precautions.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Quenching must be done slowly and cautiously on ice.
-
Potassium Permanganate (KMnO₄): Strong oxidizer. Can cause fires upon contact with combustible materials. Avoid creating dust.
-
Acid/Base Neutralizations: These steps can be highly exothermic. Perform additions slowly and with adequate cooling.
Conclusion
The synthesis of this compound is effectively achieved through a robust, two-stage process starting from 3,4-lutidine. The strategic use of N-oxidation provides the necessary activation for regioselective chlorination, while a subsequent vigorous oxidation with potassium permanganate successfully converts the methyl side chains to the desired carboxylic acids. This guide provides a detailed, mechanistically-supported framework for the laboratory-scale preparation of this valuable synthetic intermediate, empowering researchers in the fields of medicinal chemistry and materials science.
References
- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 2. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. a2bchem.com [a2bchem.com]
An In-depth Technical Guide to the Formation of 2-Chloropyridine-3,4-dicarboxylic Acid: Mechanisms, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Functionalized Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The strategic functionalization of the pyridine nucleus with substituents such as halogens and carboxylic acids provides chemists with powerful tools to modulate the physicochemical and pharmacological properties of molecules. This guide focuses on the synthesis of a particularly valuable, yet less documented, building block: 2-chloropyridine-3,4-dicarboxylic acid . Understanding the intricacies of its formation is paramount for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.[2][3][4]
I. Plausible Mechanistic Pathways to this compound
The formation of this compound is not a trivial transformation and typically involves a multi-step synthetic sequence. While a single, universally established route is not prominently featured in the literature, a logical and chemically sound pathway can be constructed by amalgamating established organic reactions. A plausible and efficient synthesis commences from a readily available starting material, such as 3-aminopyridine, and proceeds through a series of transformations including chlorination, cyanation, and subsequent hydrolysis and oxidation.
Step 1: Diazotization and Sandmeyer-type Chlorination of 3-Aminopyridine
The initial introduction of the chlorine atom at the 2-position of the pyridine ring, ortho to the nitrogen, can be effectively achieved from 3-aminopyridine via a Sandmeyer-type reaction.
Mechanism:
The reaction is initiated by the diazotization of 3-aminopyridine in the presence of a strong acid, typically hydrochloric acid (HCl), and a nitrite source, such as sodium nitrite (NaNO₂). This generates a highly reactive diazonium salt intermediate. The subsequent introduction of a copper(I) chloride (CuCl) catalyst facilitates the displacement of the diazonium group with a chloride ion, yielding 2-chloro-3-aminopyridine. The use of nitrosyl chloride in a hydrochloric acid-saturated solution also presents a viable method for this transformation.[5]
Caption: Diazotization of 3-aminopyridine followed by a Sandmeyer reaction.
Step 2: Introduction of a Carboxylic Acid Precursor at the 3-Position
With the 2-position chlorinated, the next strategic move is the introduction of a functional group at the 3-position that can be converted into a carboxylic acid. A common and effective method is the introduction of a nitrile group, which can be subsequently hydrolyzed. This can be achieved through another Sandmeyer reaction on 2-chloro-3-aminopyridine.
Mechanism:
The 2-chloro-3-aminopyridine is diazotized as described previously. The resulting diazonium salt is then treated with copper(I) cyanide (CuCN) to yield 2-chloro-3-cyanopyridine. This reaction proceeds through a similar radical or organocopper intermediate mechanism as the chloro-substitution.
Step 3 & 4: Hydrolysis and Oxidation to Form the Dicarboxylic Acid
The final and most challenging step is the formation of the two carboxylic acid groups at the 3- and 4-positions. This is likely achieved through a two-stage process: hydrolysis of the nitrile and subsequent oxidation of the pyridine ring.
Mechanism of Hydrolysis:
The nitrile group at the 3-position of 2-chloro-3-cyanopyridine is hydrolyzed to a carboxylic acid under acidic or basic conditions. This well-established reaction proceeds via a carboxamide intermediate.
Mechanism of Oxidation:
The introduction of the second carboxylic acid at the 4-position necessitates an oxidative process. This can be a demanding transformation due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of the chloro and carboxyl substituents. Strong oxidizing agents are typically required. One plausible approach involves the oxidation of a suitable precursor, such as a methyl group at the 4-position, if the synthesis is started from a substituted pyridine.
Alternatively, a more direct but challenging approach would be the direct oxidation of the C-H bond at the 4-position. This often requires harsh conditions and may result in low yields. The oxidation of quinoline to quinolinic acid (pyridine-2,3-dicarboxylic acid) with strong oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorate in the presence of a catalyst demonstrates the feasibility of oxidizing a fused aromatic system to a pyridine dicarboxylic acid.[6][7] A similar principle could be applied to a suitably substituted chloropyridine.
Caption: Hydrolysis of the nitrile followed by oxidation to form the dicarboxylic acid.
II. Experimental Protocol: A Proposed Synthetic Route
Materials and Reagents:
| Reagent | Purity | Supplier |
| 3-Aminopyridine | ≥98% | Standard chemical supplier |
| Hydrochloric Acid (conc.) | 37% | Standard chemical supplier |
| Sodium Nitrite | ≥97% | Standard chemical supplier |
| Copper(I) Chloride | ≥97% | Standard chemical supplier |
| Copper(I) Cyanide | ≥98% | Standard chemical supplier |
| Potassium Permanganate | ≥99% | Standard chemical supplier |
| Sodium Hydroxide | ≥97% | Standard chemical supplier |
| Dichloromethane | ACS grade | Standard chemical supplier |
| Ethanol | 95% | Standard chemical supplier |
Step-by-Step Methodology:
Part 1: Synthesis of 2-Chloro-3-aminopyridine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminopyridine in concentrated hydrochloric acid, maintaining the temperature below 5 °C with an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude product.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Synthesis of 2-Chloro-3-cyanopyridine
-
Repeat the diazotization procedure as described in Part 1, starting from 2-chloro-3-aminopyridine.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C until the reaction is complete.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude 2-chloro-3-cyanopyridine by column chromatography or recrystallization.
Part 3: Synthesis of this compound
-
Reflux the 2-chloro-3-cyanopyridine in a concentrated solution of hydrochloric acid or a sodium hydroxide solution to hydrolyze the nitrile group to a carboxylic acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture to precipitate the crude 2-chloropyridine-3-carboxylic acid.
-
Dissolve the crude product in an aqueous solution of a strong base (e.g., NaOH).
-
Slowly add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.
-
After the reaction is complete (indicated by the disappearance of the permanganate color), quench any excess oxidizing agent.
-
Filter the reaction mixture to remove any inorganic precipitates.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the final product, this compound.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
III. Applications in Drug Discovery and Development
While this compound may not be a household name in the pharmaceutical industry, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules.[2][3][4] The presence of three distinct functional groups—a chloro substituent and two carboxylic acids—on a pyridine scaffold provides a rich platform for chemical diversification.
The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. The two carboxylic acid groups can be differentially functionalized to form esters, amides, or other derivatives. This trifunctional nature makes this compound an attractive building block for the construction of compound libraries for high-throughput screening in drug discovery programs. The rigid pyridine core provides a well-defined three-dimensional orientation for the appended functional groups, which is crucial for specific interactions with biological targets.
Although direct incorporation into a marketed drug is not widely documented, its structural motifs are present in various biologically active compounds. For instance, pyridine dicarboxylic acids are known to be key components in various therapeutic agents. The principles behind its synthesis are fundamental to the production of many pharmaceutical intermediates.
IV. Conclusion
V. References
-
EP0372654A3, "Preparation of 2-chloropyridine 3-carboxylic acid esters," Google Patents, published 1991-04-17.
-
"Organic Syntheses Procedure," Organic Syntheses, accessed 2025-12-31.
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EP0372654A2, "Preparation of 2-chloropyridine 3-carboxylic acid esters," Google Patents, published 1990-06-13.
-
US3153044A, "Process for the preparation of 2-chloropyridine," Google Patents, issued 1964-10-13.
-
US5283338A, "Process for the preparation of 2-chloropyridines," Google Patents, issued 1994-02-01.
-
"Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles," ResearchGate, published August 2021.
-
"Chemical & Pharma Intermediates by Application," Mallak Specialties Pvt Ltd, accessed 2025-12-31.
-
US5614636A, "Process for the preparation of 2,4-pyridine dicarboxylic acid," Google Patents, issued 1997-03-25.
-
"Synthesis of 2, 3-pyridine-dicarboxylic acid," ResearchGate, published 2025-08-07.
-
"Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride," ResearchGate, published 2025-08-10.
-
"Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives," ResearchGate, published 2025-08-09.
-
"A preparation of 2-chloropyridine," ResearchGate, published 2025-08-06.
-
"this compound," Acros Pharmatech, accessed 2025-12-31.
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"Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development," Mlunias, accessed 2025-12-31.
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"Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog," ResearchGate, published 2025-08-01.
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"Pharma API Intermediates," Pharma Noble Chem Ltd, accessed 2025-12-31.
-
"The Critical Role of Intermediates in Pharmaceutical Manufacturing," Saurav Chemicals, accessed 2025-12-31.
-
"Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents," MDPI, published 2011-12-07.
-
"Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies," MDPI, published 2022-10-12.
-
"Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog," PMC, published 2025-08-05.
-
"Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging," PMC, published 2018-01-23.
-
"Synthesis of 2, 3-pyridine-dicarboxylic acid," ResearchGate, published 2025-08-07.
-
WO2016083956A1, "Substantially pure vemurafenib and its salts," Google Patents, published 2016-06-02.
-
"Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging," PMC, published 2018-01-23.
-
"Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs," Preprints.org, published 2024-04-25.
-
"The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," PMC, published 2021-10-13.
References
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- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. scllifesciences.com [scllifesciences.com]
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- 6. researchgate.net [researchgate.net]
- 7. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
An In-depth Technical Guide to 2-Chloropyridine-3,4-dicarboxylic Acid (CAS 215306-02-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloropyridine-3,4-dicarboxylic acid (CAS Number: 215306-02-8), a pyridine derivative of interest in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a plausible synthetic pathway, and presents predicted spectral data based on analogous structures due to the current absence of experimentally derived spectra in public databases. Furthermore, this guide explores the potential biological activities of this compound class, discusses relevant analytical methodologies, and provides detailed protocols for its synthesis and analysis. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this intriguing molecule.
Introduction
Pyridine dicarboxylic acids and their halogenated derivatives represent a significant class of heterocyclic compounds that are integral to the development of novel therapeutic agents and functional materials. Their rigid scaffold and the presence of multiple functional groups allow for diverse chemical modifications, making them versatile building blocks in organic synthesis. This compound, in particular, presents a unique combination of a chlorinated pyridine ring and two carboxylic acid moieties, suggesting potential applications as a metal-chelating agent, a precursor for pharmacologically active amides and esters, and a monomer for specialty polymers. This guide aims to consolidate the available information on this compound and provide a predictive analysis of its spectral characteristics to facilitate further research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These have been collated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 215306-02-8 | N/A |
| Molecular Formula | C₇H₄ClNO₄ | N/A |
| Molecular Weight | 201.57 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| IUPAC Name | This compound | N/A |
Synthesis
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process involving nitration, reduction, diazotization-cyclization, and finally, oxidation.
Caption: General four-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from General Procedures)
The following is a generalized, step-by-step protocol for the synthesis of a chloropyridine dicarboxylic acid, adapted from established methods for related compounds.[3] Note: This protocol has not been optimized for the specific synthesis of this compound and should be adapted and optimized by the user.
Step 1: Oxidation of Quinoline to 2,3-Pyridinedicarboxylic Acid
-
To a stirred solution of quinoline in an appropriate solvent (e.g., water or a mixed aqueous-organic system), add a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorate in the presence of a catalyst like cupric sulfate.[3]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture and filter to remove manganese dioxide or other inorganic byproducts.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude 2,3-pyridinedicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.
Step 2: Chlorination of 2,3-Pyridinedicarboxylic Acid
This step is hypothetical and requires experimental validation.
-
Suspend the 2,3-pyridinedicarboxylic acid in a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Gently heat the mixture under reflux in a fume hood until the evolution of gas ceases and the solid has dissolved.
-
Carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
The resulting crude 2-chloro-3,4-pyridinedicarbonyl dichloride can then be hydrolyzed by the cautious addition of water to yield this compound.
-
The final product can be purified by recrystallization.
Spectral Properties
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-8.8 | Doublet | 1H | H-6 | Deshielded due to proximity to the nitrogen atom and the adjacent carboxylic acid. |
| ~7.8-8.1 | Doublet | 1H | H-5 | Influenced by the adjacent carboxylic acid and the chlorine atom. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O (C-7) | Carboxylic acid carbonyl carbon. |
| ~163-168 | C=O (C-8) | Carboxylic acid carbonyl carbon. |
| ~150-155 | C-2 | Carbon bearing the chlorine atom, deshielded. |
| ~148-152 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~138-142 | C-4 | Aromatic carbon bearing a carboxylic acid group. |
| ~125-130 | C-3 | Aromatic carbon bearing a carboxylic acid group. |
| ~122-127 | C-5 | Aromatic carbon. |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid groups and the chlorine atom.
Predicted Fragmentation Pathway:
Caption: Predicted EI mass spectrometry fragmentation of this compound.
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the O-H, C=O, C=C, C=N, and C-Cl functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1700-1730 | Strong | C=O stretch (carboxylic acid) |
| 1550-1600 | Medium | C=C and C=N ring stretching |
| 1400-1450 | Medium | C-O-H in-plane bend |
| 1200-1300 | Strong | C-O stretch |
| 700-800 | Medium | C-Cl stretch |
Potential Biological Activity
While no specific biological activity has been reported for this compound, the broader class of pyridine carboxylic acid derivatives has shown a wide range of pharmacological effects.
-
Antimicrobial Activity: Many pyridine derivatives exhibit antibacterial and antifungal properties.[4] The presence of the chlorine atom and carboxylic acid groups could contribute to this activity by interacting with microbial enzymes or cell membranes.
-
Anticancer Activity: Some pyridine dicarboxylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis.
-
Enzyme Inhibition: The structural features of this compound suggest it could act as an inhibitor for various enzymes, a property that is common among pyridine carboxylic acid isomers.[7]
Further research is required to elucidate the specific biological profile of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis and purification of this compound.
Proposed HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid groups are protonated.
-
Detection: UV detection at a wavelength around 210-220 nm and 260-270 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Protocol for HPLC Analysis:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of standards for calibration.
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards and the sample.
-
Analyze the resulting chromatograms to determine the retention time and peak area for quantification.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on its structure as a chlorinated organic acid, it should be handled with care. The safety data for the related compound, 2-chloropyridine, indicates that it is harmful if swallowed, and can cause skin and eye irritation.[6][7]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with significant potential for applications in medicinal chemistry and materials science. While experimental data for this specific molecule is currently limited, this guide provides a solid foundation for future research by offering predicted physicochemical and spectral properties, a plausible synthetic route, and relevant analytical methodologies. The structural motifs present in this molecule suggest a range of potential biological activities that warrant further investigation. It is our hope that this technical guide will serve as a catalyst for new discoveries and applications involving this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, interaction with DNA and cytotoxicity of Pd(ii) and Pt(ii) complexes containing pyridine carboxylic acid ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-chloropyridine-3,4-dicarboxylic acid
This guide provides a detailed technical analysis of the molecular structure and conformational landscape of 2-chloropyridine-3,4-dicarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with established experimental and computational methodologies, this document offers a comprehensive framework for understanding and investigating this complex heterocyclic compound.
Introduction: The Significance of Substituted Pyridine Dicarboxylic Acids
Substituted pyridine dicarboxylic acids are a class of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] The spatial arrangement of the functional groups, dictated by the molecule's conformation, is critical to its chemical reactivity, biological activity, and physical properties. This compound, with its chlorine substituent and two adjacent carboxylic acid groups on a pyridine scaffold, presents a fascinating case for conformational analysis due to the interplay of steric and electronic effects, as well as the potential for intramolecular hydrogen bonding.[3][4] Understanding the preferred three-dimensional structure of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics and functional materials.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol .[5] Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and two carboxylic acid groups at the 3- and 4-positions.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₄ | A2B Chem[5] |
| Molecular Weight | 201.56 g/mol | A2B Chem[5] |
| CAS Number | 215306-02-8 | A2B Chem[5] |
The pyridine ring is an aromatic heterocycle, and the presence of the electronegative nitrogen atom and the chlorine atom influences the electron distribution within the ring, impacting the acidity of the carboxylic acid protons and the molecule's overall reactivity.
Conformational Analysis: A Theoretical Exploration
The conformation of this compound is primarily determined by the orientation of the two carboxylic acid groups relative to the pyridine ring and to each other. The key factors governing the conformational landscape are:
-
Rotation around the C-C single bonds: The bonds connecting the carboxylic acid groups to the pyridine ring allow for rotation, leading to various possible spatial arrangements.
-
Steric Hindrance: The bulky chlorine atom at the 2-position and the adjacent carboxylic acid group at the 3-position can lead to steric clashes, disfavoring certain conformations.
-
Intramolecular Hydrogen Bonding: The proximity of the two carboxylic acid groups creates the potential for the formation of intramolecular hydrogen bonds, which can significantly stabilize specific conformations.[3][4]
Potential Conformations and the Role of Intramolecular Hydrogen Bonding
Several plausible conformations can be envisioned, primarily differing in the orientation of the hydroxyl groups of the carboxylic acids. The formation of an intramolecular hydrogen bond between the carbonyl oxygen of one carboxylic acid group and the hydroxyl proton of the other is a strong driving force for a more planar and rigid conformation.[3][4]
Caption: Molecular structure of this compound.
Based on studies of similar dicarboxylic acids, a conformation featuring a seven-membered ring-like structure stabilized by an intramolecular hydrogen bond is expected to be of low energy.[3][4]
Computational Chemistry as a Predictive Tool
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the molecular structure and conformational preferences of this compound.[6][7]
Proposed Computational Workflow
A reliable computational protocol for investigating this molecule would involve the following steps:
-
Initial Structure Generation: Generation of several plausible starting conformations, including those with and without intramolecular hydrogen bonds.
-
Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima on the potential energy surface. A common and effective level of theory for such systems is the B3LYP functional with a 6-311+G(d,p) basis set.[6][8]
-
Frequency Calculations: Performance of frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Relative Energy Calculation: Comparison of the energies of the optimized conformers to determine the most stable conformation.
-
Analysis of Non-Covalent Interactions: Utilization of techniques like Quantum Theory of Atoms in Molecules (QTAIM) to characterize and quantify the strength of any intramolecular hydrogen bonds.[1][3]
Caption: Proposed DFT workflow for conformational analysis.
Proposed Experimental Validation
The theoretical predictions from computational studies should ideally be validated through experimental techniques.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive information about the solid-state conformation of this compound. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsional angles, and would unequivocally show the presence and geometry of any intramolecular hydrogen bonds.[9] The crystal structure of the related 2-chloropyridine-3-carboxylic acid shows a planar molecule with intermolecular hydrogen bonding.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in a suitable solvent can provide valuable insights into the solution-phase conformation. The chemical shifts of the carboxylic acid protons can be indicative of hydrogen bonding. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could potentially be used to probe through-space proximities between protons, providing evidence for specific conformations.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for studying hydrogen bonding. The O-H stretching frequency of the carboxylic acid groups is sensitive to their environment. The presence of a broad absorption band at a lower frequency (around 2500-3300 cm⁻¹) compared to the sharp band for a free O-H group (around 3500-3700 cm⁻¹) is a strong indicator of hydrogen bonding.[3]
Synthesis and Characterization
The synthesis of this compound can be approached through various synthetic routes. A plausible method involves the oxidation of a suitable precursor, such as 2-chloro-3,4-dimethylpyridine. A general synthesis route starting from pyridine has been described, involving nitration, reduction, diazotization-cyclization, and finally oxidation.[5]
Caption: A potential synthetic pathway to the target molecule.[5]
Purification of the final product would likely involve recrystallization, and its identity and purity would be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Conclusion
The molecular structure and conformational preferences of this compound are governed by a delicate balance of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role. While experimental data for this specific molecule is scarce, a robust understanding of its structure can be achieved through a synergistic approach combining theoretical modeling with targeted experimental validation. The computational and experimental workflows outlined in this guide provide a clear path for researchers to elucidate the three-dimensional structure of this and related molecules, which is essential for advancing their application in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Review Reports - Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. a2bchem.com [a2bchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Chloropyridine-3,4-dicarboxylic Acid: A Predictive and Interpretive Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-chloropyridine-3,4-dicarboxylic acid. In the absence of readily available, experimentally verified spectra for this specific compound, this document serves as a predictive and interpretive resource for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed forecast of the spectral characteristics of this molecule. This approach is grounded in the analysis of structurally analogous compounds and the fundamental principles of spectroscopic interpretation.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique arrangement of functional groups on a pyridine ring, which dictates its electronic and, consequently, its spectroscopic properties. The presence of an electron-withdrawing chlorine atom at the 2-position, and two carboxylic acid groups at the 3- and 4-positions, creates a distinct electronic environment that will be reflected in its NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct aromatic proton signals and a broad signal for the carboxylic acid protons. The chemical shifts are predicted based on the electronic effects of the substituents. The chlorine atom and the carboxylic acid groups are electron-withdrawing, which will deshield the remaining ring protons, causing them to appear at a lower field (higher ppm).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 8.0 - 8.3 | Doublet | 5.0 - 6.0 | This proton is ortho to the ring nitrogen and meta to a carboxylic acid group, leading to significant deshielding. It will be coupled to H-6. |
| H-6 | 8.8 - 9.1 | Doublet | 5.0 - 6.0 | This proton is ortho to the ring nitrogen and the chlorine atom, resulting in the most downfield shift. It will be coupled to H-5. |
| -COOH | 10.0 - 13.0 | Broad Singlet | - | The acidic protons of the carboxylic acids will appear as a broad singlet due to hydrogen bonding and chemical exchange. The signal may integrate to 2H. |
Experimental Protocol for ¹H NMR Acquisition:
A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and slow down the exchange of the acidic protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The pyridine ring carbons and the carboxylic acid carbons will have distinct chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 150 - 155 | The carbon bearing the chlorine atom will be significantly deshielded. |
| C-3 | 130 - 135 | The carbon attached to a carboxylic acid group. |
| C-4 | 145 - 150 | The carbon attached to a carboxylic acid group, also influenced by the para-nitrogen. |
| C-5 | 125 - 130 | Aromatic CH carbon. |
| C-6 | 150 - 155 | The carbon adjacent to the nitrogen atom is typically the most deshielded in the pyridine ring. |
| -COOH | 165 - 175 | The carbonyl carbons of the carboxylic acids will appear in the typical downfield region for such functional groups. Two distinct signals may be observed. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching, indicative of hydrogen bonding. |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching. |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching. The presence of two carboxylic acid groups may lead to a broad or split peak. |
| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations. |
| C-Cl | 700 - 800 | Strong | Stretching. |
Experimental Protocol for FTIR Acquisition:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Ion | Interpretation |
| 201/203 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |
| 184/186 | [M-OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |
| 156/158 | [M-COOH]⁺ | Loss of a carboxyl group. |
| 111 | [M-COOH-Cl]⁺ | Subsequent loss of a chlorine atom. |
| 75 | [C₅H₄N]⁺ | Pyridine ring fragment. |
Experimental Protocol for Mass Spectrometry Acquisition:
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range of m/z 50-500.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted NMR, IR, and MS data are based on the established principles of spectroscopy and the analysis of similar molecular structures. Researchers working with this compound can use this guide as a reference for interpreting their own experimentally obtained data, aiding in the confirmation of its synthesis and purity. The provided experimental protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.
A Technical Guide to the Thermal Stability and Degradation of 2-Chloropyridine-3,4-Dicarboxylic Acid
Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, influencing manufacturing, formulation, storage, and safety. This guide provides a comprehensive framework for characterizing the thermal properties of 2-chloropyridine-3,4-dicarboxylic acid, a heterocyclic compound with potential applications as a chemical intermediate.[1] In the absence of extensive existing literature on this specific molecule, this document serves as a practical, methodology-focused whitepaper. It details the theoretical underpinnings of its expected degradation pathways and presents robust, field-proven experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated mass spectrometry techniques (TGA-MS). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive thermal stability profile for this and structurally related compounds.
Introduction: The Imperative of Thermal Characterization
This compound is a substituted pyridine derivative. Such molecules are common scaffolds in the synthesis of pharmaceuticals and agrochemicals.[1] The thermal stability of such an intermediate is a critical quality attribute (CQA). An uncharacterized thermal profile poses significant risks, including:
-
Manufacturing Inefficiencies: Uncontrolled degradation during heated reactions can lead to yield loss and the formation of impurities.
-
Safety Hazards: Rapid, exothermic decomposition can result in runaway reactions, posing a significant safety risk in process chemistry.[2]
-
Compromised Product Purity: Degradants can be difficult to remove and may possess their own toxicological profiles, jeopardizing the final product's safety and efficacy.
-
Reduced Shelf-Life: Long-term stability of the final API can be compromised if the initial stability of its precursors is not well understood.
This guide provides the scientific rationale and detailed protocols to proactively assess and mitigate these risks by thoroughly characterizing the thermal behavior of this compound.
Theoretical Framework for Thermal Degradation
The structure of this compound—featuring a chlorinated pyridine ring with two adjacent carboxylic acid groups—suggests several predictable degradation pathways. Understanding these theoretical routes is crucial for designing experiments and interpreting the resulting data.
2.1 Primary Degradation Mechanisms
-
Decarboxylation: The most anticipated degradation route for carboxylic acids is the loss of carbon dioxide (CO₂). For dicarboxylic acids, this can occur in one or two steps. The proximity of the two acid groups on the pyridine ring may influence the temperature at which decarboxylation occurs.
-
Dehydrochlorination: The loss of hydrogen chloride (HCl) is a common thermal degradation pathway for chlorinated organic compounds. This could occur through the interaction of the chloro-substituent with a hydrogen atom from a carboxylic acid group or the pyridine ring itself.
-
Ring Cleavage: At higher temperatures, the pyridine ring itself will fragment. The initial steps of decarboxylation and dehydrochlorination will significantly lower the temperature at which the ring structure begins to break apart.[3]
Based on these principles, a plausible, multi-step degradation pathway can be hypothesized. This provides a model that can be tested and refined using the analytical techniques described below.
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach combining several analytical techniques is essential for a comprehensive stability profile.
-
Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[4][5] It is the primary tool for determining decomposition temperatures and quantifying mass loss associated with specific degradation steps.[4]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[6][7] It is used to detect thermal events like melting, crystallization, and decomposition, and to determine whether these processes are endothermic (absorb heat) or exothermic (release heat).[8][9] An exothermic decomposition is a major red flag for process safety.[2]
-
TGA with Evolved Gas Analysis (TGA-MS/FTIR): Coupling a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to a TGA instrument allows for the real-time identification of gaseous molecules evolved during decomposition.[5][10] This is the most powerful method for confirming the proposed degradation pathways by directly detecting the evolved CO₂, HCl, and other fragments.[10][11]
The logical workflow for employing these techniques is outlined in the diagram below.
Caption: Experimental workflow for thermal stability characterization.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to generate accurate and reproducible data. The key to trustworthiness is a self-validating system, which includes proper instrument calibration, system suitability checks (e.g., blank runs), and the use of certified reference materials.
4.1 Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.
-
Rationale: This protocol uses a slow heating rate to ensure good resolution between different degradation steps. An inert nitrogen atmosphere is used to prevent oxidative side reactions, isolating the inherent thermal stability.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA balance and temperature using certified reference materials as per manufacturer guidelines.
-
Sample Preparation: Place 5-10 mg of this compound into an alumina crucible.[12] Ensure the sample is dry and forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[11]
-
-
Data Acquisition: Record the mass, temperature, and time throughout the experiment.
-
Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of each mass loss step (T_onset) and the total mass loss for each step.
-
4.2 Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To identify melting point and detect the energy release (exotherm) or absorption (endotherm) associated with decomposition.
-
Rationale: Sealing the sample in a high-pressure crucible is critical to contain any evolved gases, ensuring that the measured heat flow corresponds to the decomposition event itself and not just vaporization.[2] This is crucial for safety assessment.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.[2][9]
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a gold-plated high-pressure crucible.[2] Hermetically seal the crucible. Prepare an identical empty crucible to serve as the reference.
-
Atmosphere: Purge the DSC cell with nitrogen at 50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C for 3 minutes.
-
Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.[13]
-
-
Data Acquisition: Record the differential heat flow between the sample and reference crucibles as a function of temperature.
-
Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peaks to determine the enthalpy (ΔH) of each event.
-
4.3 Protocol for TGA-Mass Spectrometry (TGA-MS)
-
Objective: To identify the chemical nature of the gases evolved during the mass loss events observed in TGA.
-
Rationale: By coupling the TGA outlet to a mass spectrometer, we can directly correlate mass loss with the evolution of specific molecules (e.g., a 44 amu loss corresponding to CO₂), providing definitive evidence for the degradation pathway.[10]
-
Methodology:
-
System Setup: Couple the TGA instrument to a quadrupole mass spectrometer via a heated transfer line (typically held at ~200 °C to prevent condensation).[10]
-
TGA Program: Run the same TGA protocol as described in Section 4.1.
-
MS Program: Set the MS to scan a mass-to-charge (m/z) range relevant to expected fragments, such as m/z 10-100. Key ions to monitor include:
-
m/z = 44 (CO₂)
-
m/z = 18 (H₂O)
-
m/z = 36/38 (HCl, isotopic pattern)
-
m/z = 113/115 (parent ion of potential chlorinated pyridine fragments)
-
-
Data Acquisition: Record the TGA data (mass vs. temp) and MS data (ion current for specific m/z values vs. temp) simultaneously.[14]
-
Analysis: Overlay the TGA mass loss curve with the MS ion current curves for the relevant fragments. A peak in the ion current for a specific m/z value that coincides with a mass loss step in the TGA confirms the identity of the evolved gas.[11]
-
Hypothetical Case Study: Data and Interpretation
To illustrate the application of these protocols, we present a set of hypothetical data for this compound.
5.1 Predicted Thermal Data
The expected results from TGA and DSC analyses are summarized in the tables below.
Table 1: Hypothetical TGA-MS Data
| Degradation Step | T_onset (°C) | Mass Loss (%) | Primary Evolved Gas (m/z) |
|---|---|---|---|
| 1 | ~180 °C | ~22% | CO₂ (44) |
| 2 | ~250 °C | ~22% | CO₂ (44) |
| 3 | ~320 °C | ~18% | HCl (36, 38) |
| 4 | >400 °C | Variable | Pyridine Fragments |
Table 2: Hypothetical DSC Data
| Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Event Type |
|---|---|---|---|---|
| Melting | ~175 °C | ~178 °C | -95 | Endotherm |
| Decomposition | ~185 °C | ~210 °C | +250 | Exotherm |
5.2 Correlated Interpretation
-
Melting and Initial Decomposition: The DSC shows an endothermic melting event starting around 175 °C, immediately followed by an exothermic decomposition beginning at ~185 °C.[15] The TGA data corroborates this, showing the first mass loss step starts at ~180 °C. The TGA-MS data confirms this step is the loss of CO₂ (m/z=44), corresponding to the first decarboxylation event. The exothermic nature of this decomposition is a critical safety finding.
-
Second Decarboxylation: A second distinct mass loss of ~22% begins around 250 °C, which is also identified as the evolution of CO₂. This indicates a sequential loss of the two carboxylic acid groups.
-
Dehydrochlorination: The third mass loss step at ~320 °C corresponds to the loss of HCl, as confirmed by the detection of ions at m/z 36 and 38.
-
Final Degradation: Above 400 °C, further mass loss is attributed to the fragmentation of the resulting 2-chloropyridine ring.
This correlated data allows for the construction of a detailed degradation pathway, as visualized below.
Caption: Proposed thermal degradation pathway for the title compound.
Conclusion and Best Practices
The thermal stability of this compound can be thoroughly and reliably characterized using a combination of TGA, DSC, and TGA-MS. The hypothetical data suggest a multi-step degradation initiated by decarboxylation at approximately 180 °C, which is an exothermic process. This is a critical piece of information for process chemists, highlighting the need for careful temperature control during any manufacturing step involving this compound.
For professionals in drug development, we recommend the following best practices:
-
Always screen thermal stability early: Perform TGA and DSC screening on all key intermediates as a standard procedure.
-
Investigate exotherms: Any exothermic decomposition warrants a more detailed investigation, potentially including advanced techniques like Accelerating Rate Calorimetry (ARC) to assess runaway reaction potential.
-
Correlate techniques: Never rely on a single technique. The synergistic use of TGA, DSC, and Evolved Gas Analysis provides a complete and trustworthy stability profile.
-
Document everything: Maintain detailed records of experimental conditions and results to support regulatory filings and ensure process reproducibility.
By following the principles and protocols outlined in this guide, researchers can ensure the safe and efficient use of this compound and build a foundation of quality and safety into their drug development programs.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. s4science.at [s4science.at]
- 9. torontech.com [torontech.com]
- 10. mt.com [mt.com]
- 11. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epfl.ch [epfl.ch]
- 13. qualitest.ae [qualitest.ae]
- 14. m.youtube.com [m.youtube.com]
- 15. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Reactivity of Carboxylic Acid Groups in 2-Chloropyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block
2-Chloropyridine-3,4-dicarboxylic acid, a polysubstituted pyridine derivative, presents a fascinating case study in regioselective reactivity. The strategic placement of two carboxylic acid groups, influenced by the electronic and steric effects of a chlorine atom and the pyridine nitrogen, offers a rich landscape for selective chemical transformations. This guide, intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, provides a comprehensive exploration of the differential reactivity of the carboxylic acid moieties in this versatile scaffold. By understanding the underlying principles governing its chemical behavior, scientists can unlock its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
Structural and Electronic Landscape: A Tale of Two Carboxyls
The reactivity of the carboxylic acid groups at the C3 and C4 positions of this compound is dictated by a confluence of electronic and steric factors. A thorough understanding of these influences is paramount for predicting and controlling the outcomes of chemical reactions.
Inductive and Resonance Effects
The pyridine ring, being an electron-deficient aromatic system, exerts a net electron-withdrawing effect on its substituents. This effect is further amplified by the presence of a highly electronegative chlorine atom at the C2 position. The combined inductive effects of the pyridine nitrogen and the chlorine atom significantly influence the acidity of the two carboxylic acid groups.
The carboxylic acid at the C3 position is in closer proximity to both the nitrogen atom and the chlorine atom. Consequently, it experiences a stronger electron-withdrawing inductive effect, leading to a greater polarization of the O-H bond and an increase in its acidity. Conversely, the carboxylic acid at the C4 position is further removed from these electron-withdrawing centers, resulting in a comparatively lower acidity.
Resonance effects also play a role, albeit a more complex one. The lone pairs on the oxygen atoms of the carboxylates can participate in resonance with the pyridine ring, but the electron-withdrawing nature of the ring and the chlorine atom diminishes the extent of this delocalization.
Steric Considerations
Steric hindrance is another critical factor influencing the accessibility of the two carboxylic acid groups to incoming reagents. The C3-carboxylic acid is flanked by the chlorine atom at C2 and the carboxylic acid at C4, creating a more sterically crowded environment compared to the C4-carboxylic acid. This steric congestion can hinder the approach of bulky reagents, potentially favoring reactions at the less hindered C4 position under certain conditions.
Differential Acidity: The Key to Selectivity
For the parent compound, pyridine-3,4-dicarboxylic acid (cinchomeronic acid), the reported pKa values are approximately 2.4 for the first dissociation and 4.8 for the second[1]. The pKa of 2-chloropyridine-3-carboxylic acid (2-chloronicotinic acid) is reported to be 2.54. This value highlights the significant acidifying effect of the adjacent chlorine atom and pyridine nitrogen.
Based on these data, we can confidently predict that the C3-carboxylic acid in this compound will be the more acidic of the two, with an estimated pKa1 value likely below 2.5. The second dissociation, corresponding to the C4-carboxylic acid, will have a higher pKa2 value, likely in the range of 4.5-5.0.
This significant difference in acidity can be exploited to achieve selective deprotonation and subsequent functionalization. By carefully controlling the stoichiometry of the base, it is possible to selectively deprotonate the more acidic C3-carboxylic acid, leaving the C4-carboxylic acid protonated and less reactive towards certain reagents.
Table 1: Estimated pKa Values and Key Influencing Factors
| Carboxylic Acid Position | Estimated pKa | Primary Electronic Influence | Steric Hindrance |
| C3-COOH | < 2.5 | Strong inductive effect from adjacent Cl and pyridine N | High |
| C4-COOH | 4.5 - 5.0 | Weaker inductive effect | Low |
Regioselective Functionalization: A Synthetic Playground
The differential reactivity of the carboxylic acid groups opens up a plethora of possibilities for regioselective synthesis, allowing for the preparation of mono-functionalized derivatives.
Selective Mono-esterification
The selective formation of a mono-ester is a valuable transformation, providing a handle for further synthetic manipulations. Two primary strategies can be envisioned for the selective esterification of this compound.
Strategy 1: Exploiting Differential Acidity
This approach relies on the selective activation of the more acidic C3-carboxylic acid. By using a limited amount of a coupling agent in the presence of a base, it is possible to preferentially form the activated species at the C3 position, which can then react with an alcohol to yield the corresponding mono-ester.
Strategy 2: Leveraging Steric Hindrance
In reactions involving bulky alcohols or esterification reagents, the less sterically hindered C4-carboxylic acid may be preferentially targeted. This strategy is particularly useful when the desired product is the C4-ester.
Experimental Protocol: Selective Mono-esterification via Acid Chloride Formation
Objective: To selectively synthesize the methyl ester at the C3 position of this compound.
Causality: This protocol leverages the higher reactivity of the more acidic C3-carboxylic acid to form the mono-acid chloride, which then reacts with methanol. By using a controlled amount of thionyl chloride at a low temperature, the formation of the di-acid chloride is minimized.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.0-1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence stops.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-ester.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a single methyl ester signal in the NMR spectrum and the correct molecular weight in the mass spectrum will validate the successful synthesis of the mono-ester.
Selective Mono-amidation
Similar to esterification, selective mono-amidation can be achieved by exploiting the differential reactivity of the two carboxylic acid groups. Amide bond formation is a cornerstone of medicinal chemistry, and the ability to selectively form a mono-amide of this compound is of significant interest.
Experimental Protocol: Selective Mono-amidation using a Coupling Agent
Objective: To selectively synthesize the amide at the C3 position of this compound with a primary amine.
Causality: This protocol utilizes a carbodiimide coupling agent to activate the more acidic C3-carboxylic acid in situ. The activated carboxylic acid then reacts with the amine to form the amide bond. The use of a controlled amount of the coupling agent and amine at low temperatures enhances the selectivity for the mono-amidation product.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Primary amine (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve the primary amine (1.0 eq) and TEA or DIPEA (1.2 eq) in the same solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
If using DCC, filter off the dicyclohexylurea (DCU) precipitate.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired mono-amide.
Self-Validation: Monitor the reaction by TLC. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the mono-amide and its regiochemistry.
Decarboxylation: A Pathway to Further Diversification
Decarboxylation of pyridine carboxylic acids is a known transformation that can lead to the synthesis of less substituted pyridine derivatives. The ease of decarboxylation is highly dependent on the position of the carboxylic acid group relative to the pyridine nitrogen. Carboxylic acids at the 2- and 6-positions are generally more susceptible to decarboxylation due to the ability of the nitrogen atom to stabilize the resulting carbanionic intermediate.
In the case of this compound, the C3-carboxylic acid is ortho to the pyridine nitrogen (considering the electronic influence transmitted through the ring). This proximity, coupled with the electron-withdrawing nature of the adjacent chlorine atom, suggests that the C3-carboxylic acid may be more prone to decarboxylation under thermal or catalytic conditions. Selective decarboxylation of the C3-carboxyl group would provide a route to 2-chloropyridine-4-carboxylic acid, a valuable building block in its own right.
Diagram of Potential Decarboxylation Pathway
Caption: Proposed pathway for the selective decarboxylation of the C3-carboxylic acid.
Conclusion and Future Outlook
This compound is a highly versatile and synthetically valuable building block. The distinct electronic and steric environments of its two carboxylic acid groups allow for a range of regioselective transformations, including mono-esterification and mono-amidation. By carefully selecting reaction conditions and reagents, chemists can selectively functionalize either the C3 or C4 position, paving the way for the synthesis of a diverse array of complex molecules. The potential for selective decarboxylation further enhances the synthetic utility of this compound. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a deep understanding of the reactivity of scaffolds like this compound will be instrumental in driving innovation.
References
Unlocking the Therapeutic Promise of 2-Chloropyridine-3,4-dicarboxylic Acid: A Technical Guide to Its Potential Biological Activity
Introduction
In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a foundational component in a multitude of FDA-approved therapeutics.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The biological and pharmacological significance of these derivatives is profoundly influenced by the nature and positioning of their substituents. This guide delves into the untapped potential of a specific, yet under-explored, derivative: 2-chloropyridine-3,4-dicarboxylic acid .
While direct biological studies on this compound are not extensively documented in current literature, a comprehensive analysis of its structural analogues provides a strong basis for predicting its potential bioactivities. This technical whitepaper will, therefore, construct a scientifically-grounded hypothesis on the therapeutic promise of this compound. By dissecting its constituent parts—the pyridine core, the 2-chloro substituent, and the vicinal 3,4-dicarboxylic acid groups—we will explore its potential as an enzyme inhibitor, an antimicrobial agent, and a modulator of inflammatory and cell proliferation pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses.
Chemical Profile and Synthesis
This compound (CAS 215306-02-8) is a halogenated pyridinedicarboxylic acid with the molecular formula C₇H₄ClNO₄.[3][4] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and two carboxylic acid groups at the 3 and 4-positions.
The synthesis of this compound can be envisioned through the oxidation of a suitable precursor, such as 2-chloro-3-methyl-4-cyanopyridine or through the chlorination and subsequent hydrolysis of pyridine-3,4-dicarboxylic acid N-oxide. A plausible synthetic route could involve the chlorination of nicotinic acid N-oxide to yield 2-chloronicotinic acid, which could then be further functionalized and oxidized to introduce the second carboxylic acid group.[5] The presence of multiple reactive sites—the chloro group susceptible to nucleophilic substitution and two carboxylic acid moieties available for amide or ester formation—makes it a versatile scaffold for combinatorial library synthesis.
Potential Biological Activities and Therapeutic Targets: A Structure-Based Hypothesis
The therapeutic potential of this compound can be inferred from the well-documented activities of its structural relatives. The following sections outline key areas of predicted biological relevance.
Enzyme Inhibition: A Prime Therapeutic Hypothesis
The most compelling potential application for this compound lies in enzyme inhibition, particularly targeting metalloenzymes. The vicinal dicarboxylic acid groups are perfectly poised to act as a bidentate ligand, chelating metal ions within an enzyme's active site.
-
Prolyl Hydroxylase Inhibition: Analogs such as [2,2'-bipyridine]-5,5'-dicarboxylic acid are potent inhibitors of prolyl-4-hydroxylase, an enzyme involved in the regulation of the hypoxia-inducible factor (HIF) pathway.[6] The chelation of the active site Fe(II) ion is a key mechanism of inhibition. The 3,4-dicarboxylic acid arrangement in our topic compound could similarly coordinate with the iron center, suggesting its potential as a modulator of the hypoxia response, with applications in anemia and ischemic diseases.
-
Other Metalloenzyme Targets: The metal-chelating property could also be leveraged to target other metalloenzymes, such as matrix metalloproteinases (MMPs) involved in cancer metastasis, or viral integrases that utilize divalent cations for their catalytic activity.
-
Kinase Inhibition: Pyridine derivatives are common scaffolds for kinase inhibitors.[7] While the dicarboxylic acid groups are not typical features of ATP-competitive inhibitors, they could confer unique binding properties, potentially through interactions with basic residues or coordinated metal ions in the kinase domain.
Antimicrobial and Anti-inflammatory Potential
The precursor, 2-chloronicotinic acid, is a well-established intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties.[2][5][8][9]
-
Antimicrobial Activity: 2-Chloronicotinic acid is used to prepare 4-thiazolidinone derivatives and Schiff bases that display antimicrobial activity.[5] The core structure of this compound could serve as a pharmacophore for novel antibacterial or antifungal agents. The dicarboxylic acid functionality might enhance solubility and cell permeability, or provide additional binding interactions with microbial targets.
-
Anti-inflammatory and Analgesic Effects: 2-Chloronicotinic acid is a building block for non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid and pranoprofen.[5][8] These drugs often function by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar inhibitory activity, positioning it as a candidate for development as a novel anti-inflammatory or analgesic agent.
Antiproliferative and Herbicidal Activity
The pyridine ring is a common feature in many anticancer drugs and herbicides.[1][8]
-
Anticancer Potential: While some studies suggest that halogenated pyridine derivatives can exhibit potent antiproliferative activity, others indicate that bulky halogen atoms might reduce efficacy.[1][10] The overall structure-activity relationship is complex. However, given the prevalence of pyridine scaffolds in oncology, this compound warrants investigation for its cytotoxic effects against various cancer cell lines.
-
Herbicidal Activity: The use of 2-chloronicotinic acid in the synthesis of herbicides like nicosulfuron and diflufenican points to a potential application in agrochemicals.[8][9] The carboxylic acid groups could mimic the binding of endogenous substrates in plant enzymes, leading to growth inhibition.
Structure-Activity Relationship (SAR) Analysis
The predicted biological activities are a direct consequence of the interplay between the three key structural features of the molecule.
| Structural Moiety | Potential Contribution to Biological Activity | Supporting Evidence from Analogs |
| Pyridine Core | Serves as a versatile scaffold for binding to diverse biological targets. The nitrogen atom can act as a hydrogen bond acceptor. | A "privileged structure" in medicinal chemistry, found in numerous drugs with varied activities.[1] |
| 2-Chloro Substituent | Modulates the electronic properties of the pyridine ring, potentially enhancing binding affinity or metabolic stability. Can act as a leaving group for further derivatization. | 2-chloropyridine is a precursor for fungicides, insecticides, and pharmaceuticals.[11] The effect on antiproliferative activity is context-dependent.[10] |
| 3,4-Dicarboxylic Acid | Key functionality for metal chelation in enzyme active sites. Provides points for hydrogen bonding and can improve aqueous solubility. | Dicarboxylic acid-containing bipyridines are potent inhibitors of prolyl hydroxylase.[6] Carboxylic acids are common in NSAIDs for COX enzyme inhibition. |
Experimental Protocols for Activity Validation
To empirically test the hypothesized biological activities, the following validated experimental workflows are proposed.
Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This protocol is designed to assess the potential of this compound to inhibit iron-dependent PHD enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 2 mM Ascorbate, 100 µM FeSO₄).
-
Prepare recombinant human PHD enzyme (e.g., PHD2) and HIF-1α peptide substrate.
-
Prepare a solution of α-ketoglutarate.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 1 nM). Include a positive control (e.g., dimethyloxalylglycine) and a vehicle control (DMSO).
-
Add 48 µL of a master mix containing assay buffer, PHD enzyme, and HIF-1α peptide to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of α-ketoglutarate solution.
-
Incubate at 37°C for 1 hour.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the amount of hydroxylated HIF-1α peptide formed. This can be done using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.
Methodology:
-
Strain and Compound Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL.
-
Prepare a 2-fold serial dilution of this compound in the broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the antiproliferative effect of the compound on cancer cell lines.
Methodology:
-
Cell Culture and Seeding:
-
Culture a cancer cell line (e.g., MCF-7, HepG2) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.
-
-
MTT Assay and Measurement:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
While direct experimental evidence remains to be established, a thorough analysis of its structural components strongly suggests that this compound is a molecule of significant biological potential. Its inherent ability to chelate metal ions positions it as a prime candidate for the development of enzyme inhibitors, particularly targeting prolyl hydroxylases. Furthermore, its relationship to known anti-inflammatory and antimicrobial precursors provides a solid rationale for exploring its activity in these therapeutic areas.
The hypotheses and experimental frameworks presented in this guide offer a clear path forward for the scientific community. Systematic evaluation of this compound and its derivatives through the proposed assays is a critical next step. Such studies will not only elucidate the true biological activity of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the therapeutic potential of substituted pyridine dicarboxylic acids. The journey from a molecule on a vendor's list to a potential therapeutic lead begins with a sound scientific hypothesis and rigorous experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS:215306-02-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 6. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
2-chloropyridine-3,4-dicarboxylic acid as a ligand for luminescent MOFs
Application Notes & Protocols
Topic: 2-Chloropyridine-3,4-dicarboxylic Acid: A Versatile Ligand for the Design of Advanced Luminescent Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with vast potential, largely driven by the rational design of their organic ligands.[1] Luminescent MOFs (LMOFs), in particular, are at the forefront of sensor technology, bio-imaging, and solid-state lighting.[2][3] This guide introduces this compound (CPDA) as a highly promising, multifunctional ligand for synthesizing novel LMOFs. We will explore the unique structural and electronic advantages conferred by the CPDA ligand, provide detailed protocols for the solvothermal synthesis of a representative LMOF, outline essential characterization techniques, and demonstrate a practical application in chemical sensing. The causality behind experimental choices is emphasized to provide a deeper understanding of the design and application of these advanced materials.
The Ligand: Design Philosophy and Advantages of this compound (CPDA)
The performance of a MOF is intrinsically linked to the properties of its organic linkers.[1] The choice of CPDA is deliberate, leveraging a unique combination of functional groups to impart desirable properties to the resulting framework.
-
Pyridine Moiety: The nitrogen atom in the pyridine ring provides a key coordination site, enabling the formation of robust metal-nitrogen bonds. Its aromatic nature also contributes to the ligand's rigidity and potential for π-π stacking interactions, which can influence the MOF's topology and photophysical properties.
-
Dicarboxylic Acid Groups: The two adjacent carboxylate groups are powerful coordinating moieties, capable of binding to metal centers in various modes (monodentate, bidentate, bridging). This versatility allows for the construction of diverse and stable secondary building units (SBUs), the fundamental nodes of the MOF structure.[1]
-
Chloro Substituent: The electron-withdrawing chloro group is the defining feature of this ligand. Its presence is expected to:
-
Tune Luminescent Properties: By altering the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the ligand, the chloro group can modulate the ligand-to-metal charge transfer (LMCT) or ligand-centered emissions, potentially leading to enhanced quantum yields or shifted emission wavelengths.[4]
-
Enhance Sensing Capabilities: The modified electronic nature of the framework can improve its interaction with specific analytes, particularly electron-deficient molecules like nitroaromatic explosives, through mechanisms such as photoinduced electron transfer (PET).[5]
-
Provide a Post-Synthetic Modification (PSM) Handle: The chloro group can serve as a reactive site for subsequent chemical transformations, allowing for the covalent attachment of other functional molecules to the MOF framework after its initial synthesis.
-
Synthesis Protocol: A Representative Lanthanide MOF (Tb-CPDA)
The solvothermal method is a widely employed and effective technique for synthesizing high-quality, crystalline MOFs.[6][7] It involves heating the reactants in a sealed vessel to increase pressure and facilitate the crystallization process.[8] Here, we describe a representative protocol for synthesizing a terbium-based LMOF, chosen for the characteristic sharp, green luminescence of the Tb³⁺ ion.[5]
Protocol 2.1: Solvothermal Synthesis of Tb-CPDA
Materials:
-
This compound (CPDA)
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave[6]
-
Analytical balance
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Tb(NO₃)₃·6H₂O in 10 mL of a solvent mixture of DMF, ethanol, and deionized water (in a 2:1:1 v/v ratio).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the reaction mixture to 120°C and maintain this temperature for 48 hours.[6]
-
Cooling: After the reaction is complete, turn off the oven and allow the vessel to cool slowly to room temperature over 12-24 hours. Slow cooling is crucial for the formation of high-quality crystals.
-
Product Isolation: Collect the crystalline product by centrifugation. Decant and discard the supernatant.
-
Washing: To remove unreacted starting materials and residual solvent, wash the crystals by re-suspending them in 10 mL of fresh DMF and centrifuging. Repeat this washing step three times. Following the DMF washes, perform two additional washes with ethanol to facilitate solvent exchange.[8]
-
Activation: After the final wash, carefully decant the ethanol. Activate the MOF by drying the product in a vacuum oven at 80°C overnight. This step is critical to remove guest solvent molecules from the pores, making the internal surface area accessible.[6][8]
Synthesis Workflow Diagram
References
- 1. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ossila.com [ossila.com]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloropyridine-3,4-dicarboxylic Acid
Abstract
This document provides a comprehensive technical guide for the synthesis of key derivatives from 2-chloropyridine-3,4-dicarboxylic acid, a versatile heterocyclic building block. Recognizing the significance of substituted pyridines in medicinal chemistry and materials science, these protocols are designed for researchers, chemists, and drug development professionals. We detail field-proven methodologies for the selective derivatization of the carboxylic acid moieties, nucleophilic substitution of the C2-chloro group, and intramolecular cyclization to form fused ring systems. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Strategic Value of the 2-Chloropyridine-3,4-dicarboxylate Scaffold
This compound is a highly functionalized scaffold that offers multiple reaction sites for chemical modification. The presence of two adjacent carboxylic acid groups, combined with a reactive chloro-substituent on the electron-deficient pyridine ring, makes it an exceptionally valuable precursor for generating diverse molecular architectures.[1][2] Derivatives of this core are integral to the development of pharmaceuticals, agrochemicals, and functional materials.[2]
The strategic derivatization of this molecule can proceed via three primary pathways, which will be the focus of this guide:
-
Modification of the Carboxylic Acid Groups: Forming esters, amides, and other acid derivatives.
-
Intramolecular Cyclization: Leveraging the adjacent carboxylic acids to construct fused heterocyclic systems, such as pyrrolo[3,4-c]pyridine-diones.[3]
-
Nucleophilic Aromatic Substitution (SNAr): Replacing the C2-chloro atom with a variety of nucleophiles.[4][5]
This application note provides detailed, validated protocols for each of these core transformations, emphasizing the underlying chemical principles to ensure robust and reproducible outcomes.
Core Synthetic Pathways and Mechanistic Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The choice of reagents and reaction conditions allows for selective targeting of either the carboxylic acids or the C-Cl bond.
Diagram 1: Key Derivatization Pathways
References
Application Notes and Protocols: 2-Chloropyridine-3,4-dicarboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of 2-Chloropyridine-3,4-dicarboxylic Acid
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Within the diverse family of pyridine derivatives, this compound stands out as a highly versatile and strategic building block. The presence of three distinct functional groups—a reactive chloro substituent and two adjacent carboxylic acids—provides a rich platform for chemical elaboration, enabling access to a wide array of complex heterocyclic systems with significant pharmacological potential.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophoric elements. Simultaneously, the dicarboxylic acid moiety is primed for cyclization reactions, most notably with binucleophiles like hydrazine, leading to the formation of fused heterocyclic systems such as pyridopyridazines. These resulting scaffolds are of particular interest due to their prevalence in compounds exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of medicinally relevant molecules.
Core Application: A Gateway to Bioactive Pyrido[3,4-d]pyridazine Scaffolds
A primary and highly valuable application of this compound in medicinal chemistry is its role as a precursor for the synthesis of pyrido[3,4-d]pyridazine-1,4-diones. This class of fused heterocyclic compounds has garnered significant attention for its diverse pharmacological activities. The pyrido[3,4-d]pyridazine core is a key structural motif in a variety of kinase inhibitors and other targeted therapies.
The synthetic strategy hinges on the facile condensation reaction between the dicarboxylic acid (or its more reactive anhydride or diester form) and hydrazine hydrate. This reaction proceeds via a cyclodehydration mechanism to furnish the stable, fused pyridopyridazinedione ring system. The retained 2-chloro substituent on the pyridine ring serves as a crucial handle for subsequent diversification, allowing for the introduction of various side chains to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
Application in Anticancer Drug Discovery
The pyrido[3,4-d]pyrimidine and pyrido[3,4-d]pyridazine scaffolds are prominent in the design of novel anticancer agents.[1][2] These heterocycles can function as bioisosteres of purines, enabling them to interact with the ATP-binding sites of various kinases, which are often dysregulated in cancer. The strategic use of this compound allows for the construction of these core structures, with the chloro group providing a vector for late-stage functionalization to optimize potency and selectivity against specific cancer targets. For instance, derivatives of pyrido[3,4-d]pyrimidines have shown selective activities against breast and renal cancer cell lines.[2]
Application in Anti-inflammatory Drug Discovery
Chronic inflammation is a key factor in a multitude of diseases. Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents, with some acting as dual inhibitors of cyclooxygenase (COX-1/COX-2) enzymes.[3][4] The synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives has led to the discovery of potent anti-inflammatory compounds.[3] The foundational structure for these molecules can be accessed through synthetic routes originating from appropriately substituted pyridine dicarboxylic acids, highlighting a potential application pathway for this compound.
Protocols
Protocol 1: General Synthesis of this compound
This protocol outlines a general, multi-step synthesis of this compound starting from pyridine.[5]
Materials:
-
Pyridine
-
Nitric acid
-
Sulfuric acid
-
Iron powder
-
Hydrochloric acid
-
Sodium nitrite
-
Potassium chlorate (or other suitable oxidizing agent)
-
Potassium permanganate (KMnO₄)
-
Appropriate solvents for reaction and purification (e.g., water, ethanol)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Nitration of Pyridine: In a suitable reaction vessel, carefully add pyridine to a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group, yielding 3-nitropyridine.
-
Reduction of the Nitro Group: Reduce the nitro group of 3-nitropyridine to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation to obtain 3-aminopyridine.
-
Diazotization and Cyclization: Diazotize the amino group of 3-aminopyridine with sodium nitrite and hydrochloric acid at low temperature to form a diazonium salt. This intermediate is then reacted with an oxidizing agent like potassium chlorate in a von Richter-type reaction to yield 4-chloropyridine-3-carboxylic acid.
-
Oxidation to the Dicarboxylic Acid: Further oxidize the 4-chloropyridine-3-carboxylic acid to introduce a second carboxylic acid group at the 4-position. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) to form this compound.
-
Purification: Each step may require purification of the intermediate and final product through methods such as recrystallization or column chromatography to achieve the desired purity.
Causality Behind Experimental Choices:
-
The nitration of pyridine is directed to the 3-position due to the electron-withdrawing nature of the nitrogen atom in the ring.
-
The reduction of the nitro group is a standard transformation to introduce an amino group, which is a versatile handle for further reactions.
-
The von Richter reaction is a classic method for the synthesis of carboxylic acids from nitroarenes.
-
Potassium permanganate is a powerful oxidizing agent capable of oxidizing an alkyl or other oxidizable group on the pyridine ring to a carboxylic acid.
Protocol 2: Synthesis of 2-Chloro-Substituted Pyrido[3,4-d]pyridazine-1,4-dione
This protocol describes the cyclocondensation of a pyridine-3,4-dicarboxylic acid derivative with hydrazine to form the corresponding pyridopyridazinedione. While this specific protocol uses 3,4-pyridinedicarboxylic acid as the starting material, the same principle applies to this compound.[6]
Materials:
-
This compound (or its anhydride/diester)
-
Hydrazine hydrate
-
Acetic anhydride (if starting from the dicarboxylic acid)
-
Ethanol or another suitable solvent
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
(Optional) Formation of the Anhydride: If starting with this compound, it can be converted to the more reactive 2-chloropyridine-3,4-dicarboxylic anhydride by heating with acetic anhydride.
-
Cyclization Reaction: To a solution of 2-chloropyridine-3,4-dicarboxylic anhydride (or the dicarboxylic acid) in a suitable solvent like ethanol, add hydrazine hydrate.
-
Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Isolation of the Product: Upon cooling, the product, 2-chloro-substituted pyrido[3,4-d]pyridazine-1,4-dione, will often precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
The use of the anhydride or a diester derivative of the dicarboxylic acid increases the electrophilicity of the carbonyl carbons, facilitating the nucleophilic attack by hydrazine.
-
Hydrazine is a binucleophile that can react with both carboxylic acid groups (or their derivatives) to form a stable six-membered heterocyclic ring.
-
Refluxing provides the necessary energy to overcome the activation barrier for the cyclodehydration reaction.
Quantitative Data Summary
| Compound Class | Target | Example IC₅₀ | Reference |
| Pyrido[3,4-d]pyrimidine Derivatives | MGC803 (Gastric Cancer Cells) | 0.59 µM | [1] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives | EGFRWT | 0.099 µM | [7] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives | EGFRT790M | 0.123 µM | [7] |
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry, primarily serving as a key precursor for the synthesis of bioactive fused heterocyclic systems like pyrido[3,4-d]pyridazines and pyrido[3,4-d]pyrimidines. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules with a wide range of pharmacological activities. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents. Future research will likely focus on expanding the library of compounds derived from this scaffold and exploring their potential in targeting a broader range of diseases.
References
- 1. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sarpublication.com [sarpublication.com]
- 5. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [ouci.dntb.gov.ua]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Selective Mono-Amide Coupling with 2-Chloropyridine-3,4-dicarboxylic Acid
Introduction
Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] While numerous coupling reagents exist, the synthesis of amides from heteroaromatic dicarboxylic acids, such as 2-chloropyridine-3,4-dicarboxylic acid, presents unique challenges. These include the potential for competing side reactions, the difficulty of achieving selective mono-amidation over di-amidation, and the electronic effects of the pyridine ring and chloro-substituent.
This application note provides a detailed, field-proven protocol for the selective mono-amide coupling of this compound with a primary or secondary amine. We will focus on the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent due to its high efficiency, rapid reaction times, and low rates of epimerization, making it ideal for complex or challenging substrates.[3] The causality behind each experimental step is explained to provide researchers with a robust and adaptable methodology.
Mechanistic Rationale & Strategy
The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[4] Coupling reagents are employed to activate the carboxylic acid, making it highly electrophilic and susceptible to nucleophilic attack by the amine.[1]
The HATU-Mediated Coupling Mechanism
HATU is a uronium/aminium salt-based reagent that activates carboxylic acids by forming a highly reactive OAt-active ester.[3] The mechanism, illustrated below, proceeds through several key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates one of the carboxylic acid groups. This is a crucial first step to generate the carboxylate anion, a competent nucleophile.[5][6]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[3][5]
-
Nucleophilic Attack: The target amine, acting as a nucleophile, attacks the carbonyl carbon of the active ester. This step is highly efficient due to the excellent leaving group nature of the OAt moiety.[5]
-
Amide Formation: The tetrahedral intermediate collapses to form the thermodynamically stable amide bond and regenerates HOAt.
Achieving Mono-Selectivity with a Dicarboxylic Acid
The primary challenge with this compound is controlling the reaction to favor the formation of the mono-amide product over the di-amide. The core strategy is to use the dicarboxylic acid as the limiting reagent . By carefully controlling the stoichiometry and employing a slow addition of the coupling reagent at a reduced temperature, we can statistically favor the activation and subsequent amidation of only one carboxylic acid site per molecule.
Detailed Experimental Protocol
This protocol details a representative 1 mmol scale reaction. Adjustments may be necessary based on the specific amine used.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) |
| This compound | 201.56 | 1.0 | 201.6 mg |
| Amine (Primary or Secondary) | Varies | 1.0 - 1.1 | 1.0 - 1.1 mmol |
| HATU | 380.23 | 1.1 | 418.3 mg |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | 522 µL (3.0 mmol) |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - | 10 mL |
| Dichloromethane (DCM) | - | - | For workup |
| 1M Hydrochloric Acid (HCl) | - | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For workup |
| Saturated Sodium Chloride (Brine) | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Note on DIPEA Stoichiometry: Three equivalents of base are used: one to neutralize the HCl byproduct from the pyridine salt, one to deprotonate the first carboxylic acid for coupling, and a third to deprotonate the second carboxylic acid, preventing it from acting as a proton source that could quench the reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (201.6 mg, 1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Activation:
-
Add the amine (1.0 mmol, 1.0 eq) to the cooled solution.
-
Add DIPEA (522 µL, 3.0 mmol) dropwise to the stirring solution.
-
In a separate vial, dissolve HATU (418.3 mg, 1.1 mmol) in a minimal amount of anhydrous DMF (~2 mL).
-
Add the HATU solution dropwise to the reaction mixture at 0 °C over 5 minutes. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[4]
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-18 hours. The optimal time will depend on the nucleophilicity and steric hindrance of the amine.
-
-
Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the dicarboxylic acid) is consumed.[3] This is critical to prevent the formation of the di-substituted product.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM (approx. 50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous LiCl (2 x 20 mL) - This is particularly effective for removing DMF.[4]
-
1M HCl (2 x 20 mL) - Removes excess DIPEA and unreacted amine.
-
Saturated aq. NaHCO₃ (2 x 20 mL) - Removes unreacted dicarboxylic acid and HOAt.
-
Brine (1 x 20 mL) - Removes residual water.
-
-
-
Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely contain the desired mono-amide, some di-amide, and tetramethylurea (a byproduct of HATU).[7]
-
Purify the crude material using flash column chromatography on silica gel. A gradient elution system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) is typically effective.
-
Alternatively, for crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective purification method.[8]
-
Experimental Workflow Overview
Troubleshooting & Key Considerations
-
Low Yield: If the reaction is sluggish, ensure all reagents and solvents are strictly anhydrous. Water will hydrolyze the active ester intermediate. The reaction temperature can be gently heated (e.g., 40-50 °C) after the initial room temperature phase, but this may increase the risk of di-amidation.
-
Formation of Di-amide: This occurs if the stoichiometry is not carefully controlled or if the reaction is left for too long after the starting material is consumed. Use the dicarboxylic acid as the limiting reagent and monitor the reaction closely.
-
Formation of Cyclic Imide: The 3,4-dicarboxylic acid moiety can potentially cyclize to form a 2-chloropyridine-3,4-dicarboximide, especially under harsh conditions or with certain amines. Using mild conditions (0 °C to RT) and a non-nucleophilic base helps to minimize this.
-
Purification Difficulties: The tetramethylurea byproduct from HATU can sometimes be difficult to remove as it is polar.[7] The recommended LiCl wash is highly effective. If it persists, a reverse-phase chromatography or recrystallization may be necessary.
Conclusion
This application note provides a robust and well-rationalized protocol for the challenging mono-amidation of this compound. By leveraging the high reactivity of the HATU coupling reagent and carefully controlling the reaction stoichiometry and conditions, researchers can achieve selective amide bond formation in good yields. The detailed procedural steps and troubleshooting guide offer a solid foundation for professionals in drug discovery and organic synthesis to successfully incorporate this important structural motif into their target molecules.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 2-Chloropyridine-3,4-dicarboxylate Esters
An In-Depth Guide to the Esterification of 2-Chloropyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its ester derivatives, such as dimethyl or diethyl 2-chloropyridine-3,4-dicarboxylate, serve as crucial intermediates. The ester functionalities provide a versatile handle for further chemical transformations, including amide bond formation, reduction, and cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
The successful and efficient esterification of this di-acid is paramount for synthetic campaigns that rely on it. However, the molecule's inherent structural features—two adjacent carboxylic acid groups on an electron-deficient pyridine ring—present unique challenges. This guide provides a comprehensive analysis of the primary methodologies for this transformation, explaining the causal chemistry behind protocol choices and offering detailed, field-proven protocols to ensure reproducible, high-yield outcomes.
Core Chemical Challenges and Strategic Considerations
The esterification of this compound is not always straightforward. A successful strategy must account for the following factors:
-
Steric Hindrance: The two carboxylic acid groups are positioned ortho to each other, creating a sterically crowded environment. This can impede the approach of the alcohol nucleophile, potentially slowing down the reaction or requiring more forcing conditions.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring nitrogen and the chlorine atom deactivates the carbonyl carbons of the carboxylic acids, making them less electrophilic and thus less susceptible to nucleophilic attack.
-
Selectivity: The formation of a mixture of mono-ester and di-ester products is possible. Reaction conditions must be optimized to drive the reaction to the desired di-ester product.
-
Reaction Reversibility: Classical acid-catalyzed esterification is an equilibrium-driven process. Effective measures must be taken to shift the equilibrium towards the product side.
Three primary strategies are commonly employed to overcome these challenges: classical Fischer-Speier esterification, conversion to a highly reactive acid chloride intermediate, and the use of modern coupling agents under mild conditions.
Methodology 1: Fischer-Speier Esterification
The Fischer-Speier method is a foundational, acid-catalyzed reaction that is often the first choice due to its simplicity and cost-effectiveness, especially on a large scale.[1][2] It involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.
Causality & Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This "activation" allows the weakly nucleophilic alcohol to attack the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[1][2][4]
The entire process is reversible. To achieve high yields, the equilibrium must be driven towards the products. This is typically accomplished by using the alcohol as the solvent (a large excess) and, if necessary, by removing the water that is formed.[2][5]
Figure 1: The mechanism of Fischer-Speier Esterification.
Experimental Protocol: Dimethyl 2-chloropyridine-3,4-dicarboxylate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of di-acid). The di-acid may not fully dissolve at this stage.
-
Catalyst Addition: Cool the suspension in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq). An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution. Add the NaHCO₃ solution carefully in portions until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Methodology 2: Esterification via Acid Chloride Intermediate
This two-step approach involves first converting the carboxylic acids into highly reactive acyl chlorides, which then readily react with the alcohol to form the ester. This method is often faster, not subject to equilibrium, and highly effective for sterically hindered or electronically deactivated acids.[6]
Causality & Mechanism
Step 1: Acid Chloride Formation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the -OH group of the carboxylic acid into an excellent leaving group.[6] For thionyl chloride, an acyl chlorosulfite intermediate is formed, which then undergoes nucleophilic attack by a chloride ion. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[6]
Step 2: Esterification. The resulting acyl chloride is highly electrophilic. It reacts rapidly with the alcohol nucleophile. A weak base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced during this step, preventing unwanted side reactions and protonation of the alcohol.[7]
Figure 2: Workflow for esterification via an acid chloride intermediate.
Experimental Protocol: Diethyl 2-chloropyridine-3,4-dicarboxylate
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount (optional)
-
Ethanol (EtOH), anhydrous
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Diethyl ether
Procedure:
Part A: Formation of the Di-acid Chloride
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous toluene or DCM (10 mL per gram). Add a magnetic stir bar.
-
Catalyst: Add one drop of anhydrous DMF (optional, but often accelerates the reaction).
-
Reagent Addition: Add thionyl chloride (2.5-3.0 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for toluene) or 40°C (for DCM) for 2-4 hours, or until the suspension becomes a clear solution and gas evolution ceases.
-
Isolation: Cool the reaction to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed; co-evaporation with anhydrous toluene two or three times can help. The resulting crude di-acid chloride is often used directly in the next step without further purification.
Part B: Ester Formation
-
Reaction Setup: Dissolve the crude di-acid chloride from Part A in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of anhydrous ethanol (2.5 eq) and anhydrous pyridine or triethylamine (2.5 eq) in anhydrous DCM.
-
Reaction: Add the ethanol/base solution dropwise to the stirred di-acid chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Methodology 3: Coupling Agent-Mediated Esterification
For substrates that are sensitive to the high temperatures of Fischer esterification or the harsh reagents used for acid chloride formation, modern coupling agents provide a mild and efficient alternative. The Steglich esterification, using a carbodiimide like DCC or EDC with a DMAP catalyst, is a prominent example.[8]
Causality & Mechanism
This method activates the carboxylic acid in situ under neutral conditions. The carbodiimide (e.g., DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can slowly rearrange to a stable N-acylurea byproduct. The role of DMAP is crucial; as a superior nucleophile, it rapidly intercepts the O-acylisourea to form an N-acylpyridinium salt ("active ester"). This new intermediate is highly reactive towards the alcohol and is not prone to rearrangement, leading to efficient ester formation.[8][9] The driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.
Figure 3: Key steps in DMAP-catalyzed Steglich Esterification.
Experimental Protocol: A General Procedure
Materials:
-
This compound
-
Alcohol (R-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (2.2-3.0 eq), and DMAP (0.1-0.2 eq).
-
Solvent: Dissolve/suspend the mixture in anhydrous DCM or DMF.
-
Coupling Agent: Cool the mixture to 0°C. Add EDC (2.2-2.5 eq) or DCC (2.2-2.5 eq) in one portion. If using DCC, it will be a solid; if using EDC, it is often handled as the hydrochloride salt.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 12-24 hours.
-
Work-up:
-
If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the pad with DCM.
-
If using EDC: The urea byproduct is water-soluble. Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
-
Washing: Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Summary and Method Selection
The optimal esterification strategy depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of other functional groups.
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Best For... |
| Fischer-Speier | Alcohol (solvent), H₂SO₄ or HCl | Reflux, 12-24h | Inexpensive, simple, scalable.[1] | High temperatures, long reaction times, equilibrium-limited, not suitable for acid-sensitive substrates. | Large-scale synthesis with simple, robust alcohols (e.g., methanol, ethanol). |
| Via Acid Chloride | SOCl₂ or (COCl)₂, Alcohol, Base | 0°C to Reflux, 2-16h | High reactivity, fast, irreversible, good for hindered acids.[6] | Harsh/corrosive reagents, requires anhydrous conditions, two-step process. | When Fischer esterification fails or is too slow; use with precious alcohols. |
| Coupling Agent | EDC or DCC, DMAP, Alcohol | 0°C to RT, 12-24h | Very mild conditions, high yields, broad substrate scope.[8][9] | Expensive reagents, byproduct removal can be tedious (especially DCU). | Small-scale synthesis, acid/base sensitive substrates, complex or sterically hindered alcohols. |
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and thionyl chloride are highly corrosive and toxic. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.
-
Flammable Solvents: Organic solvents like methanol, ethanol, ethyl acetate, and DCM are flammable. Keep them away from ignition sources.
-
Pressure: Reactions involving thionyl chloride produce gaseous byproducts (SO₂ and HCl). Ensure the reaction vessel is not sealed and is properly vented.
-
Quenching: Quenching reactions, especially with water or basic solutions, can be highly exothermic. Perform additions slowly and with cooling.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Notes and Protocols for the Use of 2-Chloropyridine-3,4-dicarboxylic Acid in Gas Adsorption Studies
Introduction: A Functionalized Ligand for Advanced Porous Materials
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. The judicious selection of organic linkers is paramount in tailoring MOFs for specific applications such as gas storage and separation.[1] Pyridine-dicarboxylic acids are a versatile class of ligands in MOF synthesis, with the nitrogen atom of the pyridine ring and the carboxylate groups providing multiple coordination sites for forming diverse network structures.[1][2] This application note explores the utility of a specialized derivative, 2-chloropyridine-3,4-dicarboxylic acid, as a promising building block for MOFs aimed at gas adsorption applications.
The introduction of a chloro-functional group onto the pyridine ring is a strategic design element. The electronegative chlorine atom can enhance the affinity of the MOF's porous environment for polarizable gas molecules like carbon dioxide (CO₂) through dipole-quadrupole interactions. This, combined with the inherent Lewis basicity of the pyridine nitrogen, can create a "CO₂-philic" environment, potentially leading to high uptake capacities and selectivities. While the direct application of this compound in published gas adsorption studies is an emerging area, this guide provides a comprehensive, scientifically-grounded framework for its use in the synthesis and evaluation of novel MOFs for such purposes. The protocols herein are based on established methodologies for analogous pyridine-dicarboxylic acid-based MOFs.[3][4][5]
Synthesis of a Model Metal-Organic Framework: A Hypothetical Case Study
To illustrate the application of this compound, we propose the synthesis of a hypothetical MOF, designated as Zn-CPDA-1 (CPDA = 2-chloropyridine-3,4-dicarboxylate). Zinc is chosen as the metal node due to its versatile coordination chemistry and common use in the synthesis of robust porous frameworks.
Protocol 1: Solvothermal Synthesis of Zn-CPDA-1
This protocol details the solvothermal synthesis of the crystalline MOF. The choice of a mixed-solvent system (DMF/Ethanol) is intended to modulate the solubility of the reactants and facilitate the growth of high-quality crystals.
Materials:
-
This compound (≥98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, ≥99% purity)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Ethanol (anhydrous, ≥99.5%)
-
20 mL Scintillation vials with Teflon-lined caps
Procedure:
-
In a 20 mL scintillation vial, dissolve 40.3 mg (0.2 mmol) of this compound in 8 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 4 mL of ethanol.
-
Slowly add the zinc nitrate solution to the ligand solution with gentle stirring.
-
Cap the vial tightly and place it in a preheated oven at 100 °C for 48 hours. The slow heating and cooling rates are crucial for obtaining crystalline material.
-
After 48 hours, turn off the oven and allow it to cool to room temperature naturally.
-
Colorless, block-shaped crystals of Zn-CPDA-1 should be observed at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
To exchange the solvent, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours. This step is critical for the subsequent activation of the MOF.
-
Collect the crystals by filtration and dry them under vacuum at room temperature.
Diagram: Synthesis Workflow for Zn-CPDA-1
Caption: Solvothermal synthesis workflow for the hypothetical MOF, Zn-CPDA-1.
Physicochemical Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis, structure, and porosity of Zn-CPDA-1.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should match the pattern simulated from a single-crystal X-ray diffraction structure if available.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. This information is crucial for defining the activation temperature.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center. A shift in the C=O stretching frequency from the free ligand to the MOF is indicative of coordination.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution of the synthesized MOF particles.
-
Nitrogen Adsorption-Desorption Isotherms (at 77 K): To determine the porosity of the material. The Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated from the isotherm.
Gas Adsorption Studies: Protocols and Data Analysis
The primary application of Zn-CPDA-1 is for gas adsorption. The following protocol outlines the procedure for measuring the adsorption of gases like CO₂, N₂, and CH₄.
Protocol 2: Volumetric Gas Adsorption Measurements
Instrumentation:
-
A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or a similar instrument).
-
High-purity gases (CO₂, N₂, CH₄, and He for free space determination).
-
Sample tubes and a heating mantle for activation.
Procedure:
Part A: Sample Activation (Degassing)
-
Accurately weigh 100-150 mg of the ethanol-exchanged Zn-CPDA-1 into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of the adsorption analyzer.
-
Heat the sample to 150 °C under a high vacuum (< 5 µmHg) for 12 hours. The activation temperature should be chosen based on the TGA data to ensure the removal of guest solvents without causing framework collapse.
-
After activation, cool the sample to room temperature under vacuum and weigh it again to determine the activated sample mass.
Part B: Gas Adsorption Measurement
-
Transfer the sample tube containing the activated sample to the analysis port of the instrument.
-
Perform a free space measurement using helium gas.
-
For CO₂, N₂, and CH₄ adsorption, maintain the sample temperature at 273 K and 298 K using a circulating water bath.
-
Introduce the adsorbate gas in controlled doses into the sample tube and measure the pressure equilibration.
-
Construct the adsorption and desorption isotherms by plotting the amount of gas adsorbed (cm³/g or mmol/g) as a function of the relative pressure (P/P₀).
Diagram: Gas Adsorption Measurement Workflow
Caption: Workflow for gas adsorption analysis of the activated MOF.
Data Analysis and Interpretation
-
Adsorption Capacity: The total amount of gas adsorbed at a specific pressure (typically 1 atm) and temperature.
-
Selectivity: The preferential adsorption of one gas over another in a mixture. This can be estimated from single-component isotherms using the Ideal Adsorbed Solution Theory (IAST). For CO₂/N₂ selectivity, a high value is desirable for post-combustion carbon capture.
-
Isosteric Heat of Adsorption (Qst): This thermodynamic quantity indicates the strength of the interaction between the gas molecules and the MOF surface. It can be calculated from adsorption isotherms measured at different temperatures using the Clausius-Clapeyron equation. A higher Qst for CO₂ compared to other gases suggests favorable interactions.
Hypothetical Gas Adsorption Performance of Zn-CPDA-1
The following table presents the expected gas adsorption properties of Zn-CPDA-1, inferred from data on similar functionalized MOFs. The chloro-group is anticipated to enhance CO₂ uptake and selectivity.
| Gas | Temperature (K) | Uptake at 1 atm (cm³/g) | Uptake at 1 atm (mmol/g) |
| CO₂ | 273 | 85.2 | 3.80 |
| 298 | 51.5 | 2.30 | |
| N₂ | 273 | 9.0 | 0.40 |
| 298 | 5.6 | 0.25 | |
| CH₄ | 273 | 24.7 | 1.10 |
| 298 | 15.7 | 0.70 |
Predicted Selectivity (IAST, 298 K):
-
CO₂/N₂ (15:85 mixture): ~45
-
CO₂/CH₄ (50:50 mixture): ~7
Predicted Isosteric Heat of Adsorption (Qst):
-
CO₂: 30-35 kJ/mol
These projected values suggest that a MOF synthesized from this compound could be a promising candidate for selective CO₂ capture applications. The moderate Qst for CO₂ indicates strong but reversible binding, which is advantageous for cyclic adsorption-desorption processes.
Conclusion
This application note provides a comprehensive guide for researchers and scientists interested in utilizing this compound for the synthesis of novel Metal-Organic Frameworks for gas adsorption studies. While the specific examples provided are based on a hypothetical MOF, the detailed protocols for synthesis, characterization, and gas adsorption measurements are grounded in established scientific principles and practices from related systems. The unique functionalization of this ligand holds significant potential for the development of next-generation porous materials for targeted gas separation and storage applications.
References
- 1. nbinno.com [nbinno.com]
- 2. journal.umt.edu.my [journal.umt.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC-MS Method for In-Process Monitoring of 2-Chloropyridine-3,4-dicarboxylic Acid Reactions
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of reaction mixtures containing 2-chloropyridine-3,4-dicarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making robust in-process monitoring crucial for optimizing reaction yield and purity.[1][2] The inherent polarity and acidic nature of the target analyte present unique analytical challenges, such as poor retention on traditional reversed-phase columns.[3][4] This guide provides a comprehensive protocol, from sample preparation to data interpretation, utilizing a gradient reversed-phase HPLC method coupled with negative ion electrospray ionization mass spectrometry (ESI-MS). We delve into the rationale behind key methodological choices, ensuring scientific integrity and providing a framework that researchers, scientists, and drug development professionals can adapt and implement with confidence.
Introduction: The Analytical Challenge
This compound (MW: 201.56 g/mol , Formula: C₇H₄ClNO₄) is a heterocyclic compound whose structural motifs are valuable in medicinal chemistry.[5] The synthesis of this intermediate often involves multi-step reactions where monitoring the consumption of starting materials and the formation of the desired product and potential impurities is critical for process control.[6][7]
The primary analytical hurdle lies in the compound's high polarity, conferred by its two carboxylic acid groups. This property makes it challenging to retain on conventional C18 stationary phases, which separate molecules based on hydrophobicity.[4][8] Furthermore, reaction mixtures are often complex matrices. HPLC coupled with Mass Spectrometry (HPLC-MS) is the ideal analytical choice, offering both the separation power of chromatography and the specificity and sensitivity of mass detection. This combination allows for the confident identification and monitoring of the target analyte, even in the presence of co-eluting impurities.
This document provides a self-validating system, explaining the causality behind each step to empower the user to not only follow the protocol but also to troubleshoot and adapt it as needed.
Principle of the Method
The method leverages reversed-phase HPLC with a gradient elution to manage the wide polarity range of components in a typical reaction mixture.[9][10][11] By gradually increasing the organic solvent concentration in the mobile phase, we can effectively elute both less polar starting materials and the highly polar dicarboxylic acid product within a single run, achieving sharp, well-defined peaks.
For detection, Electrospray Ionization (ESI) is used in negative ion mode. The two carboxylic acid groups are readily deprotonated, forming negatively charged ions (e.g., [M-H]⁻) that can be detected with high sensitivity by the mass spectrometer.[12] A key feature for identification is the characteristic isotopic signature of chlorine: the presence of a peak at M+2 with roughly one-third the intensity of the monoisotopic peak provides unambiguous confirmation of the chlorine atom in the molecule.[13][14][15]
Experimental Workflow and Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); Ultrapure water (18.2 MΩ·cm).
-
Mobile Phase Additives: Formic acid (FA), LC-MS grade (≥99%); Ammonium formate, LC-MS grade.
-
Reference Standard: this compound (≥96% purity).
-
Sample Preparation: 0.22 µm PTFE or nylon syringe filters for aqueous/organic mixtures.[16]
Instrumentation
-
HPLC System: A UPLC or HPLC system equipped with a binary pump capable of gradient elution, a temperature-controlled column compartment, and a degasser.
-
Mass Spectrometer: A single quadrupole, triple quadrupole (QqQ), or high-resolution mass spectrometer (Q-TOF, Orbitrap) equipped with an ESI source.
Experimental Workflow Diagram
The overall process from sample collection to data analysis is outlined below. This workflow is designed to ensure sample integrity and analytical reproducibility.
Caption: HPLC-MS analysis workflow for reaction monitoring.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to stop the reaction instantly and prepare a clean, diluted sample compatible with the HPLC-MS system.[17][18]
-
Reaction Quenching: At your desired time point, withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it by adding it to a larger volume of cold (4°C) acetonitrile (e.g., 450 µL in a microcentrifuge tube).
-
Causality: Acetonitrile precipitates many catalysts and salts while also diluting the reactants, effectively stopping the reaction.[19] The cold temperature further slows any residual reactivity.
-
-
Dilution: Perform a serial dilution of the quenched sample using a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A final dilution factor of 1000x to 10,000x is typical, but should be optimized to avoid detector saturation.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.
-
Causality: This step removes any precipitated material or particulates that could clog the HPLC column or tubing, ensuring system longevity and robust performance.[16]
-
Detailed Protocol: HPLC-MS Analysis
The following tables summarize the optimized starting conditions for the HPLC-MS method. These parameters should serve as a robust starting point for method development.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Bridged-Ethyl Hybrid (BEH) particles provide excellent stability in highly aqueous mobile phases and offer good retention for polar analytes.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure carboxylic acids are in a consistent protonation state, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | Time (min) | % B |
| 0.0 | 5 | |
| 5.0 | 95 | |
| 6.0 | 95 | |
| 6.1 | 5 | |
| 8.0 | 5 | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Small volume to prevent peak distortion and column overload. |
-
Causality: A gradient elution is crucial for analyzing complex reaction mixtures. It starts with a high aqueous content to retain the polar this compound and then ramps up the organic content to elute any less polar starting materials or byproducts, ensuring a comprehensive snapshot of the reaction.[9][10][20] Using a shallow gradient at the beginning of the run can improve the separation of closely related polar isomers.[21]
Table 2: Mass Spectrometry Method Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form stable negative ions ([M-H]⁻), providing high sensitivity. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the electrospray process for efficient ion formation. |
| Scan Mode | Full Scan | m/z 100-400 |
| Selected Ion Monitoring (SIM) | Target m/z: 200.0 & 202.0 | To specifically monitor for the [M-H]⁻ ion of the product and its M+2 isotope. |
| Desolvation Temp. | 350 - 450 °C | Facilitates solvent evaporation and release of gas-phase ions. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Assists in desolvation and prevents solvent clusters. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to focus ions into the mass analyzer. |
-
Causality: In negative ESI, adducts such as formate ([M+CHO₂]⁻) or chloride ([M+Cl]⁻) can sometimes be observed.[22][23] Monitoring for the deprotonated molecule ([M-H]⁻ at m/z 200.0 for C₇H₃³⁵ClNO₄⁻) is the most direct approach. The key confirmatory evidence is the simultaneous detection of the ³⁷Cl isotope peak at m/z 202.0, with an abundance ratio of approximately 3:1 (²⁵Cl:³⁷Cl).[13][15][24]
Data Interpretation and System Validation
Analyte Identification
A peak in the chromatogram is positively identified as this compound by confirming three criteria:
-
Retention Time (RT): The peak's RT matches that of an injected reference standard.
-
Accurate Mass: The mass spectrum extracted from the peak shows a prominent ion at m/z 200.0014 (for [M-H]⁻).
-
Isotopic Pattern: A corresponding peak is present at m/z 201.9985 with an intensity of ~32% of the base peak, confirming the presence of a single chlorine atom.
Method Validation and System Suitability
For regulated environments, the method should be validated according to ICH or FDA guidelines.[25][26][27] Key parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., starting materials, impurities, degradation products).
-
Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a defined range.
-
Precision & Accuracy: Assessing the closeness of repeated measurements (precision) and the agreement with the true value (accuracy).[25][28]
System Suitability Protocol (Pre-analysis check):
-
Equilibrate the system with the initial mobile phase conditions for at least 10 column volumes.
-
Perform 5-6 replicate injections of a mid-concentration reference standard solution.
-
Calculate the relative standard deviation (RSD) for the retention time and peak area.
-
Acceptance Criteria: RSD of retention time < 1%; RSD of peak area < 2%.[29]
-
Causality: This test ensures that the HPLC-MS system is performing with high precision before analyzing valuable experimental samples, providing confidence in the results.
-
Conclusion
This application note provides a robust and scientifically grounded HPLC-MS method for the analysis of this compound in reaction mixtures. By explaining the rationale behind critical parameters—from sample quenching to the selection of a gradient program and mass spectrometry settings—this guide serves as a comprehensive resource for researchers in pharmaceutical and chemical development. The detailed protocols and validation checks are designed to ensure the generation of accurate, reproducible, and trustworthy data for effective in-process control and reaction optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. a2bchem.com [a2bchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. providiongroup.com [providiongroup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. HPLC-MS/MS for Hit Generation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. gradient elution hplc: Topics by Science.gov [science.gov]
- 21. welch-us.com [welch-us.com]
- 22. acdlabs.com [acdlabs.com]
- 23. support.waters.com [support.waters.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
- 27. scispace.com [scispace.com]
- 28. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloropyridine-3,4-dicarboxylic Acid
Welcome to the technical support center for the purification of 2-chloropyridine-3,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific principles to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Purification Hurdles
The purification of this compound can be challenging due to its unique chemical properties and the potential for various impurities to form during its synthesis. This section provides a systematic approach to troubleshooting common purification issues.
Logical Flow for Troubleshooting Purification Issues
Caption: A workflow diagram for troubleshooting the purification of this compound.
Problem 1: Low Purity After Initial Isolation
Symptoms:
-
Broad melting point range.
-
Multiple peaks in the HPLC chromatogram.
-
Unexpected signals in the NMR spectrum.
Potential Causes & Solutions:
The primary cause of low purity is the presence of unreacted starting materials, intermediates, or byproducts from the synthesis. The synthesis of this compound often involves the oxidation of a substituted chloropyridine, which itself may be synthesized from pyridine precursors.[1] This multi-step process can introduce a variety of impurities.
Potential Impurities from Synthesis:
Caption: Potential impurities arising from the synthesis of this compound.
Solution 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds.[2][3] The key is to find a solvent that dissolves the target compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening:
-
Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Good single-solvent candidates for dicarboxylic acids often include water, ethanol, methanol, or mixtures like ethanol/water.[3]
-
For a two-solvent system, choose a solvent in which the compound is soluble (e.g., a polar solvent like ethanol) and a miscible anti-solvent in which it is insoluble (e.g., a non-polar solvent like hexane or heptane).[4][5]
-
| Solvent System | Suitability for Pyridine Dicarboxylic Acids | Rationale |
| Water | Good | The dicarboxylic acid functionality imparts some water solubility, especially when hot.[3] |
| Ethanol/Methanol | Good | Polar protic solvents that can hydrogen bond with the carboxylic acid groups. |
| Ethyl Acetate | Moderate | Can be a good solvent for dissolving the compound, may require an anti-solvent. |
| Toluene | Poor | Generally too non-polar to dissolve the dicarboxylic acid effectively. |
| Ethanol/Water | Excellent | A common mixed-solvent system that allows for fine-tuning of polarity to achieve good crystal formation.[6] |
| Dichloromethane/Hexane | Possible | A polar/non-polar mixture that can be effective if the compound has some solubility in chlorinated solvents. |
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the carbon.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[7]
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Solution 2: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations or to achieve very high purity, preparative HPLC can be employed.
General HPLC Method Parameters:
-
Column: A reverse-phase C18 column is a good starting point for polar analytes like pyridine carboxylic acids.[8]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
-
Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase to elute the compound and impurities.
-
Detection: UV detection, typically in the range of 254-280 nm, is suitable for the pyridine ring system.[8]
Problem 2: Product Decomposition During Purification
Symptoms:
-
Low yield after purification, especially when heating is involved.
-
Appearance of new impurity peaks in the HPLC after heating.
-
Gas evolution (effervescence) during heating in solution.
Potential Cause: Decarboxylation
Pyridine dicarboxylic acids, particularly those with a carboxylic acid group at the 2-position (alpha to the nitrogen), are susceptible to decarboxylation upon heating.[9][10] This involves the loss of one or both carboxyl groups as carbon dioxide. For this compound, this could lead to the formation of 2-chloronicotinic acid or other decarboxylated species. The zwitterionic nature of pyridine carboxylic acids can facilitate this process.[11]
Solutions to Mitigate Decarboxylation:
-
Use Lower Boiling Point Solvents: When performing recrystallization, select a solvent or solvent mixture with a lower boiling point to minimize thermal stress on the compound.
-
Avoid Prolonged Heating: Do not heat the solution for longer than necessary to dissolve the solid.
-
Purify at Room Temperature: If possible, consider purification methods that do not require heating, such as room temperature precipitation or column chromatography.
-
pH Control: The rate of decarboxylation can be pH-dependent.[9] In some cases, adjusting the pH of the solution may improve stability.
Problem 3: Difficulty with Crystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation even after cooling and concentration.
-
Formation of very fine needles that are difficult to filter.
Potential Causes & Solutions:
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[6]
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
-
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound in solution even at low temperatures.[6]
-
Solution: Partially evaporate the solvent to increase the concentration or add a miscible anti-solvent dropwise until the solution becomes cloudy, then gently warm to redissolve and cool slowly.[4]
-
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
-
Solution: Attempt a preliminary purification step, such as a simple filtration or a wash, before recrystallization. If the problem persists, column chromatography may be necessary to remove the problematic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed method can separate the main compound from even closely related impurities. Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with different chemical structures.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q2: What are the key considerations for storing purified this compound?
A2: To maintain its integrity, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark place.[12] Given its potential for thermal decarboxylation, avoiding exposure to high temperatures during storage is crucial.
Q3: How might residual impurities impact my downstream reactions?
A3: The impact of impurities depends on their nature and the specific reaction being performed.
-
Unreacted Starting Materials/Intermediates: These can lead to the formation of side products in your subsequent reaction, complicating the purification of your final target molecule.
-
Decarboxylated Impurities: The presence of a monocarboxylic acid instead of the desired dicarboxylic acid will lead to incomplete reaction or the formation of undesired products in reactions where both carboxylic acid groups are required (e.g., polyester or polyamide synthesis).
-
Over-chlorinated Byproducts: These may have different reactivity and could lead to unexpected side reactions.
Q4: Can I use normal-phase chromatography for purification?
A4: While reverse-phase HPLC is more common for polar compounds like this, normal-phase chromatography on silica gel can be attempted. However, the strong acidity of the carboxylic acid groups can lead to poor peak shape and irreversible adsorption to the silica. It is often necessary to add an acid (like acetic acid) to the mobile phase to improve chromatography.
References
- 1. chempanda.com [chempanda.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. talentchemicals.com [talentchemicals.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. youtube.com [youtube.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. helixchrom.com [helixchrom.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. innospk.com [innospk.com]
Technical Support Center: Regioselective Functionalization of 2-Chloropyridine-3,4-dicarboxylic Acid
Document ID: TSC-2C4DA-RF-V1.0
Last Updated: December 31, 2025
Introduction
Welcome to the technical support center for the regioselective functionalization of 2-chloropyridine-3,4-dicarboxylic acid. This molecule is a critical building block in medicinal chemistry and materials science, notable for its role as a precursor in the synthesis of various high-value compounds. However, the differential reactivity of its two carboxylic acid groups (at C3 and C4) and the chloro-substituent at C2 presents a significant challenge for chemists aiming for site-specific modifications.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this substrate. We will delve into the underlying principles of steric hindrance and electronic effects that govern its reactivity, enabling you to design and execute experiments with precision and control.
Understanding the Molecule: The Basis of Regioselectivity
The key to controlling the functionalization of this compound lies in understanding its inherent electronic and steric properties.
-
Electronic Effects: The pyridine nitrogen and the C2-chloro group are both electron-withdrawing, which acidifies the carboxylic acid protons. The nitrogen atom's influence is more pronounced on the adjacent C3-carboxylic group, making it slightly more acidic and its carboxylate a weaker nucleophile than the C4 position.
-
Steric Hindrance: The C3-carboxylic acid is sterically hindered by the adjacent C2-chloro group. This steric crowding can impede the approach of bulky reagents, often favoring reactions at the more accessible C4 position.
These two competing factors—electronics and sterics—are the levers we can pull to direct functionalization to the desired position.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-amidation. Which carboxylic acid is more reactive?
A: The C4-carboxylic acid is generally more reactive towards amidation, primarily due to reduced steric hindrance compared to the C3 position, which is crowded by the C2-chloro group. For selective C4-amidation, standard coupling agents like EDC or DCC can often be used effectively under controlled conditions.
Q2: How can I favor functionalization at the C3 position?
A: Selective functionalization at the C3 position is more challenging. One strategy is to form the cyclic anhydride of the dicarboxylic acid first. Subsequent nucleophilic attack often occurs preferentially at the C3 carbonyl, especially with less bulky nucleophiles, due to electronic factors. Another approach involves using directing groups or performing the reaction under conditions that favor thermodynamic control.
Q3: My reaction is producing a mixture of di-substituted and mono-substituted products. How can I improve mono-selectivity?
A: To favor mono-substitution, use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the incoming nucleophile and coupling agent. Running the reaction at lower temperatures can also help control reactivity and prevent over-addition. Slowly adding the nucleophile to the activated carboxylic acid can also improve selectivity.
Q4: I am observing the displacement of the 2-chloro group during my reaction. How can I prevent this?
A: Nucleophilic aromatic substitution (SNAr) of the 2-chloro group is a common side reaction, especially with amine nucleophiles at elevated temperatures.[1] To minimize this, conduct your reaction at the lowest effective temperature. Using a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) instead of a nucleophilic one (e.g., triethylamine) can also help. If the SNAr reaction remains problematic, consider a milder activating agent for the carboxylic acid that does not require high temperatures for conversion.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Mono-Amidation/Esterification
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Significant formation of the C3-isomer when targeting C4. | 1. High Reaction Temperature: Elevated temperatures can overcome the steric barrier at C3. 2. Small Nucleophile: Small, highly reactive nucleophiles (e.g., ammonia, methylamine) may be less sensitive to steric hindrance. 3. Excess Reagents: Using a large excess of the nucleophile or coupling agent drives the reaction towards di-substitution and can reduce selectivity. | 1. Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. 2. Control Stoichiometry: Use no more than 1.1 equivalents of the nucleophile and coupling agent. Consider slow, dropwise addition of the nucleophile. 3. Solvent Choice: Use a non-polar solvent like dichloromethane (DCM) or chloroform, which can minimize side reactions like the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[2] |
| Low or no reactivity at the C3 position when it is the target. | 1. Steric Hindrance: The C2-chloro group is effectively blocking the approach of the nucleophile/coupling agent. 2. Insufficient Activation: The chosen coupling agent may not be potent enough to activate the sterically hindered acid. | 1. Form the Anhydride: Convert the dicarboxylic acid to the cyclic anhydride using acetic anhydride or a similar dehydrating agent. Subsequent reaction with a nucleophile often favors the C3 position.[3] 2. Use a More Powerful Activating Agent: Consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] This highly reactive intermediate may overcome the steric barrier. Proceed with caution as this method can be harsh. |
Problem 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) at C2
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| LC-MS or NMR analysis shows a product where the C2-chloro group has been replaced by the nucleophile (e.g., an amine). | 1. High Reaction Temperature: SNAr is highly temperature-dependent.[5] 2. Strong Nucleophile: Highly basic or nucleophilic amines readily attack the electron-deficient pyridine ring at the C2 position. 3. Prolonged Reaction Time: Leaving the reaction for an extended period, even at moderate temperatures, can lead to the accumulation of the SNAr byproduct. | 1. Reduce Temperature: Perform the reaction at 0 °C or below if possible. Monitor the reaction closely and quench it as soon as the desired product is formed. 2. Choice of Base: Use a bulky, non-nucleophilic base like DIPEA or 2,6-lutidine instead of triethylamine. 3. Protecting Group Strategy: If SNAr is unavoidable, consider if the C2 functionalization can be performed intentionally first, followed by functionalization of the carboxylic acids. |
Experimental Protocols & Methodologies
Protocol 1: Regioselective Mono-Amidation at the C4-Position
This protocol is optimized for the selective formation of an amide bond at the less sterically hindered C4-carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and N-hydroxybenzotriazole (HOBt) (1.1 eq.).[2][6] Stir for 30 minutes to form the active ester intermediate. The reaction involves the formation of a highly reactive O-acylisourea intermediate.[7][8]
-
Nucleophile Addition: Add your amine nucleophile (1.0 eq.) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Control
The choice of reaction pathway is critical for achieving the desired regioisomer. The following workflow illustrates the decision-making process based on the target position.
Caption: Decision workflow for targeting C3 vs. C4 functionalization.
The following diagram illustrates the key molecular features influencing the regioselectivity of the reactions.
Caption: Steric and electronic factors governing reactivity.
References
- 1. youtube.com [youtube.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 4. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of 2-chloropyridine-3,4-dicarboxylic acid during reactions
Welcome to the technical support center for 2-chloropyridine-3,4-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Unwanted decarboxylation is a significant challenge that can lead to low yields, impure products, and stalled projects. This document provides in-depth, field-proven insights to help you understand, troubleshoot, and, most importantly, prevent this problematic side reaction.
Understanding the "Why": The Decarboxylation Challenge
This compound is a valuable intermediate, but its structure makes it susceptible to losing one or both of its carboxyl groups, particularly under thermal stress. The decarboxylation of pyridinecarboxylic acids is a known phenomenon, with the rate and regioselectivity heavily influenced by the position of the carboxyl groups and the nature of other ring substituents.[1][2]
The mechanism often involves the formation of a zwitterionic intermediate, which is particularly relevant for carboxyl groups at the 2- and 6-positions.[3] For this compound, thermal energy can promote the elimination of CO₂, typically from the C4 position, to yield 2-chloronicotinic acid. This is because the electron-withdrawing nature of the pyridine nitrogen can stabilize the transition state leading to the loss of the para-positioned carboxyl group.
Below is a proposed pathway for the thermal decarboxylation at the C4-position.
Caption: Proposed thermal decarboxylation pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction is generating 2-chloronicotinic acid as a byproduct. What is happening?
You are observing decarboxylation, the most common side reaction for this molecule. This occurs when the carboxylic acid group at the 4-position is lost as carbon dioxide (CO₂). The primary cause is excessive thermal stress (high temperature). The melting point of this compound is approximately 176-178 °C, and significant decomposition (decarboxylation) is often observed at or near this temperature.
Q2: Which of the two carboxylic acid groups is more likely to be lost?
The carboxylic acid at the C4-position is generally more labile than the one at the C3-position. The pyridine nitrogen acts as an electron sink, facilitating the cleavage of the C-C bond at the para (C4) position. While double decarboxylation is possible under very harsh conditions, the mono-decarboxylated product, 2-chloronicotinic acid, is the most commonly observed impurity.
Q3: How does solvent choice impact decarboxylation?
High-boiling point, polar aprotic solvents like DMF, DMAc, or DMSO are often used to dissolve dicarboxylic acids. However, their high boiling points can tempt researchers to use higher reaction temperatures, inadvertently promoting decarboxylation. Furthermore, in some cases, solvents can participate in the reaction mechanism. For instance, decarboxylation of certain heterocyclic acids is accelerated in aqueous solutions due to the stabilization of intermediates.[2] Whenever possible, choose a solvent that allows for effective reaction at the lowest possible temperature.
Q4: Are acidic or basic conditions more likely to cause decarboxylation?
Both extremes can be problematic, especially when combined with heat.
-
Acidic Conditions: Strong acid catalysis can sometimes facilitate decarboxylation of heterocyclic acids.[4]
-
Basic Conditions: While bases are required for many reactions (e.g., deprotonating the carboxylic acid or scavenging HCl), strong bases at high temperatures can promote oxidative decarboxylation or other side reactions.[5][6] The key is to use the mildest base necessary to achieve the desired transformation at a controlled temperature.
Troubleshooting Guide: From Problem to Solution
Use this guide when you suspect decarboxylation is compromising your experiment.
Caption: Troubleshooting workflow for decarboxylation.
Issue 1: Low yield in di-amide/di-ester synthesis with significant mono-adduct formation.
Causality: This often happens when the first acylation reaction is successful, but the conditions required to drive the second acylation (e.g., prolonged heating) are harsh enough to cause decarboxylation of the remaining carboxylic acid group.
Solution:
-
Activate Both Carboxyl Groups First: The most robust method is to convert the dicarboxylic acid to the di-acid chloride in situ at a low temperature (0 °C) using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] After activation is complete, the amine or alcohol nucleophile is added, still at a low temperature. This avoids exposing the sensitive starting material to heat.
-
Use Modern Coupling Reagents: Peptide coupling reagents such as HBTU, HATU, or EDC, often in combination with an additive like HOBt, can mediate amide bond formation at or below room temperature.[9] This is often the most effective strategy for preventing thermal degradation.
Issue 2: My reaction requires reflux in a high-boiling solvent, and decarboxylation is unavoidable.
Causality: The reaction's activation energy is too high to proceed at a temperature where the starting material is stable.
Solution:
-
Change the Synthetic Strategy: Instead of forcing the dicarboxylic acid to react, consider a derivative. Esterification is often less demanding than amidation. You could form a stable dimethyl or diethyl ester first under mild conditions (see Protocol B). The diester can then be subjected to the high-temperature reaction. If an amide is the final target, the ester can be converted later via aminolysis.
-
Catalyst Screening: Investigate alternative catalysts that may lower the activation energy of your desired reaction, allowing it to proceed at a lower temperature. Transition metal-catalyzed reactions, for example, can offer completely different energy profiles.[10][11]
Recommended Protocols for High-Fidelity Transformations
These protocols are designed to serve as self-validating systems by prioritizing mild conditions.
Protocol A: Mild Di-Amide Synthesis via Acid Chloride
This protocol minimizes thermal stress by activating the carboxylic acids at low temperatures before introducing the amine.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspension: Suspend the acid in a dry, aprotic solvent like dichloromethane (DCM) or THF. Add a catalytic amount of dry DMF (1-2 drops).
-
Activation: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (2.2 eq) or thionyl chloride (2.2 eq) dropwise over 15-20 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Purification (Optional but Recommended): Remove the solvent and excess reagent under reduced pressure to obtain the crude di-acid chloride.
-
Amination: Re-dissolve the crude di-acid chloride in fresh, dry DCM and cool to 0 °C.
-
Nucleophile Addition: Add a solution of your amine (2.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in DCM dropwise.
-
Completion: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup: Quench the reaction with water or saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.
Protocol B: Low-Temperature Di-Esterification (Steglich-type)
This method uses a carbodiimide coupling agent and a nucleophilic catalyst, enabling esterification at room temperature.[12][13]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (2.5-5.0 eq), and 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq).
-
Solvent: Dissolve/suspend the components in a dry, aprotic solvent (e.g., DCM).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq), in DCM portion-wise or dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup:
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter it off and wash the solid with fresh DCM.
-
If using EDC, the urea byproduct is water-soluble.
-
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (to remove DMAP and any remaining EDC), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude diester for purification.
Summary of Recommended Conditions to Avoid Decarboxylation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | The single most critical factor. Avoid exceeding 80-100 °C if possible. |
| Activation | Pre-activation to Acid Chloride or use of Coupling Reagents | Enables reactions at low temperatures by creating a more reactive electrophile.[8] |
| Bases | Tertiary Amines (TEA, DIPEA) | Non-nucleophilic and sufficiently basic to scavenge acid without promoting side reactions. |
| Solvents | Low-boiling aprotic (DCM, THF, Ethyl Acetate) | Facilitates reactions at lower temperatures and simplifies removal during workup. |
| Reaction Time | Monitor closely; avoid prolonged heating | Minimize the total time the molecule is subjected to energy input. |
By understanding the underlying mechanism of decarboxylation and implementing strategies to mitigate thermal stress, you can significantly improve the outcome of your reactions involving this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis and antimalarial evaluation of amide and urea derivatives based on the thiaplakortone A natural product scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01849D [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Transition-metal-catalyzed decarbonylation of carboxylic acids to olefins: exploiting acyl C–O activation for the production of high value products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Impurities in 2-Chloropyridine-3,4-dicarboxylic Acid Production
Introduction
Welcome to the technical support guide for the production of 2-chloropyridine-3,4-dicarboxylic acid (CPDA). As a critical building block in pharmaceutical and agrochemical development, the purity of CPDA is paramount to ensure the safety, efficacy, and reproducibility of downstream applications.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with impurity management during CPDA synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and validated analytical methods to help you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in CPDA synthesis?
A1: Impurities in CPDA production typically originate from three main sources:
-
Starting Materials and Reagents: Unreacted starting materials (e.g., 2-chloro-3,4-lutidine or quinoline), as well as impurities within those materials, can carry through the synthesis.[2]
-
Side Reactions: Incomplete oxidation, over-oxidation, decarboxylation, or hydrolysis can lead to a variety of structurally related impurities.[3][4]
-
Process Conditions: Suboptimal temperature, pH, or reaction time can favor the formation of byproducts. Degradation of solvents or reagents under reaction conditions can also introduce contaminants.[5]
Q2: My final CPDA product is off-white or yellow. What is the likely cause?
A2: A yellow or off-white coloration is typically indicative of residual aromatic impurities or degradation products. These can include nitrated precursors if the synthesis starts from pyridine, or partially oxidized intermediates.[6] Trace amounts of metallic catalysts used in oxidation steps (e.g., copper or selenium) can also form colored complexes.[2][7] A thorough purification step, such as activated carbon treatment followed by recrystallization, is usually effective at removing these chromophoric impurities.
Q3: Is thermal decarboxylation a significant issue during synthesis or work-up?
A3: Yes, thermal decarboxylation can be a significant side reaction, especially at elevated temperatures in solution.[3][8] Pyridine carboxylic acids, particularly those with a carboxyl group at the 2-position (alpha to the nitrogen), are susceptible to losing CO2 to form 2-chloropyridine-3-carboxylic acid or 2-chloropyridine-4-carboxylic acid.[9] It is crucial to maintain careful temperature control, especially during solvent removal or drying steps, to minimize this degradation pathway.
Troubleshooting Guide: Specific Impurity Issues
This section addresses specific impurity challenges in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.
Issue 1: Presence of Monocarboxylic Acid Impurities
Q: My HPLC analysis shows peaks corresponding to 2-chloropyridine-3-carboxylic acid and/or 2-chloropyridine-4-carboxylic acid. How can I prevent their formation and remove them?
A: Causal Analysis & Prevention: These impurities are classic examples of incomplete oxidation or thermal decarboxylation.
-
Incomplete Oxidation: If your synthesis involves the oxidation of a precursor like 2-chloro-3,4-lutidine, insufficient oxidant (e.g., KMnO₄) or suboptimal reaction conditions (temperature, time) will result in one methyl group being oxidized while the other remains, which after workup could lead to a monocarboxylic acid.
-
Decarboxylation: As mentioned in the FAQs, heating the dicarboxylic acid, especially under acidic or neutral aqueous conditions, can readily cause the loss of one carboxyl group.[3][9] The carboxyl group at the 4-position is generally more labile.
Troubleshooting & Removal Protocol:
-
Reaction Optimization: Ensure a sufficient molar excess of the oxidizing agent is used. Stepwise addition of the oxidant while monitoring the reaction progress by TLC or HPLC can help drive the reaction to completion.
-
Temperature Control: Avoid excessive temperatures (>80-90 °C) during reaction work-up, solvent distillation, and drying. Vacuum distillation at lower temperatures is highly recommended.
-
Purification via pH-Mediated Separation: The pKa values of the desired dicarboxylic acid and the monocarboxylic acid impurities are different. This can be exploited for purification. A carefully controlled precipitation or extraction by adjusting the pH of an aqueous solution can selectively separate the species.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is often effective. The dicarboxylic acid is typically less soluble than its monocarboxylic counterparts.
Issue 2: Unreacted Starting Materials or Precursors
Q: I'm detecting the starting material (e.g., 2-chloro-3,4-lutidine) in my final product. What went wrong?
A: Causal Analysis & Prevention: This is a straightforward case of an incomplete reaction. The root cause is often related to:
-
Insufficient Reagents: Incorrect stoichiometry of the oxidizing agent.
-
Poor Mass Transfer: In heterogeneous reactions (e.g., with solid KMnO₄), inefficient stirring can lead to localized "dead spots" where the starting material does not come into contact with the oxidant.
-
Deactivated Catalyst: If a catalyst is used, it may have lost its activity.
Troubleshooting & Removal Protocol:
-
Reaction Monitoring: Actively monitor the reaction using an appropriate analytical technique (TLC, GC, or HPLC) until the starting material is consumed.
-
Improve Mixing: Use a robust overhead stirrer for heterogeneous reactions to ensure good mixing and mass transfer.
-
Purification: Unreacted starting materials are typically less polar than the highly polar dicarboxylic acid product. They can often be removed by:
-
Aqueous Wash: Washing an organic solution of the crude product with an acidic aqueous solution (e.g., dilute HCl) will protonate and extract the basic pyridine starting material.
-
Column Chromatography: While not ideal for large scale, silica gel chromatography can effectively separate the non-polar starting material from the polar product.[10]
-
Recrystallization: The significant difference in polarity and solubility usually allows for efficient removal of non-polar starting materials via recrystallization.
-
Issue 3: Presence of Hydroxypyridine Impurities
Q: My mass spectrometry data suggests the presence of 2-hydroxypyridine-3,4-dicarboxylic acid. How is this formed and how can I avoid it?
A: Causal Analysis & Prevention: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly under basic (high pH) or high-temperature aqueous conditions.[4] The nucleophile in this case is a hydroxide ion or water.
-
Hydrolysis During Work-up: Prolonged heating in aqueous basic solutions during work-up is a common cause. For instance, if dissolving the product in NaOH solution to filter out inorganic salts (like MnO₂ from a permanganate oxidation), extended time at high temperature can promote hydrolysis.
Troubleshooting & Removal Protocol:
-
Minimize Base Contact Time: During work-up, minimize the time the product spends in a high-pH aqueous solution, especially at elevated temperatures.
-
Temperature Control: Perform basic extractions or dissolutions at room temperature or below if possible.
-
Purification: The hydroxy-derivative is significantly more polar and has different acidity compared to the chloro-product.
-
Fractional Crystallization: This can be effective, as the hydrogen-bonding capability of the hydroxyl group can significantly alter its solubility profile.
-
pH Adjustment: A careful, stepwise acidification of a basic solution may allow for the fractional precipitation of the two compounds based on their different pKa values.
-
Workflow & Decision-Making Diagram
The following diagram outlines a general workflow for identifying and managing impurities during CPDA production.
Caption: Impurity Management Workflow for CPDA Production.
Detailed Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for analyzing the purity of this compound and its common impurities.[11][12]
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 275 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the CPDA sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Purification by Recrystallization
This procedure is effective for removing less polar impurities (like starting materials) and some structurally related impurities.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of your crude CPDA in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and at boiling point. The ideal solvent will dissolve the compound when hot but show low solubility when cold. A co-solvent system like ethanol/water often works well.
-
Dissolution: Place the crude CPDA in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 2-Chloropyridine-3,4-dicarboxylic Acid
Welcome to the technical support guide for the derivatization of 2-chloropyridine-3,4-dicarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, yet versatile, building block. The unique structural features of this molecule—namely the steric hindrance between the adjacent carboxylic acids, the electron-withdrawing nature of the pyridine ring and C2-chloro substituent, and the potential for intramolecular side reactions—necessitate carefully optimized conditions to achieve high yields and purity.
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of esterification and amidation reactions involving this substrate.
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of this compound.
Issue 1: Low or No Conversion to the Desired Di-ester or Di-amide
Question: I am attempting a di-esterification/di-amidation of this compound, but I am observing very low conversion, with the starting material or mono-substituted product dominating the crude reaction mixture. What is going wrong?
Possible Causes & Suggested Solutions:
-
Insufficient Activation of Carboxylic Acids: The carboxylic acids on this substrate are sterically hindered and electronically deactivated. Standard conditions may not be sufficient for complete activation.
-
Solution (Amidation): Switch to a more potent coupling agent. While standard carbodiimides like DCC or EDC are common, uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP are often more effective for hindered substrates.[1][2] These reagents form highly reactive intermediates that can overcome steric barriers.
-
Solution (Esterification): For sterically hindered alcohols (e.g., tert-butanol), the Steglich esterification (DCC/DMAP) is a classic choice.[3] However, for less hindered alcohols where Fischer esterification is attempted, the acidic conditions might not be sufficient or could lead to decomposition. Consider converting the diacid to the di-acyl chloride first using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol.[4] This two-step process often provides higher yields for challenging esterifications.
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes the carboxylic acid protons and any acidic byproducts generated during the coupling reaction.
-
Solution: For coupling reactions, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[5] Ensure at least 2.2 equivalents of the base are used for the di-substitution to account for both carboxylic acid protons and to drive the reaction forward. For amidation with aminium/uronium salts, which release an acidic HOBt or HOAt moiety, an additional equivalent of base per coupling site is often required.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time may prevent the reaction from reaching completion, especially at the more hindered second acylation step.
-
Solution: While many coupling reactions are initiated at 0°C to control exotherms and minimize side reactions like racemization (if applicable), they often require warming to room temperature or even gentle heating (40-50°C) to proceed to completion.[5] Monitor the reaction by TLC or LC-MS over an extended period (12-24 hours) to determine the optimal time.
-
-
Solvent Choice and Solubility Issues: The starting diacid has poor solubility in many common aprotic solvents like Dichloromethane (DCM).
Issue 2: Formation of an Intramolecular Anhydride Side Product
Question: During my activation step (e.g., with DCC or oxalyl chloride), I am isolating a significant amount of a product that is not my desired derivative. Mass spectrometry suggests it's the intramolecular anhydride. How can I avoid this?
Possible Causes & Suggested Solutions:
-
Proximity of Carboxylic Acids: The 1,2-dicarboxylic acid arrangement is ideal for intramolecular cyclization to form a five-membered ring anhydride, especially under dehydrating conditions.
-
Solution: The key is to have the nucleophile (alcohol or amine) present to trap the activated intermediate before it can cyclize. Instead of a two-step process where you pre-activate the acid, use a one-pot coupling method. Mix the diacid, alcohol/amine, and base first, then add the coupling agent (e.g., HATU, T3P, or EDC) portion-wise at a reduced temperature (0°C). This ensures the activated species is immediately consumed by the desired nucleophile.
-
-
Excessive Dehydrating Agent: Using a large excess of a powerful dehydrating agent like DCC or SOCl₂ can favor anhydride formation.
-
Solution: Use the activating agent in a controlled stoichiometry, typically 1.05-1.1 equivalents per carboxylic acid group. For di-substitution, this means 2.1-2.2 equivalents total.
-
Issue 3: Decarboxylation Side Reaction
Question: I am running my reaction at elevated temperatures and observing a byproduct corresponding to the loss of CO₂. Which carboxylic acid is being lost and how can I prevent this?
Possible Causes & Suggested Solutions:
-
Thermal Instability: Pyridine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position (alpha or gamma to the nitrogen), are susceptible to decarboxylation upon heating.[7] The C-3 carboxyl group in your substrate is ortho to the nitrogen, making it analogous to picolinic acid, which readily decarboxylates via a zwitterionic intermediate.[7]
-
Solution: Avoid high reaction temperatures (> 80-100°C) for prolonged periods. If heating is necessary to drive the reaction to completion, use the lowest effective temperature and monitor carefully. Employing more reactive coupling agents at lower temperatures is the preferred strategy to circumvent this issue entirely.
-
Frequently Asked Questions (FAQs)
Q1: Which amidation coupling agent is best for this substrate?
A1: There is no single "best" agent, as the optimal choice depends on the specific amine, scale, and cost considerations. However, a general hierarchy of reactivity for hindered substrates is: Uronium/Aminium Salts (e.g., HATU, HBTU) > Phosphonium Salts (e.g., PyBOP) > Carbodiimides (e.g., EDC, DCC). For this compound, HATU is an excellent starting point due to its high reactivity and lower propensity for racemization if chiral amines are used.[1] Propylphosphonic Anhydride (T3P) is another powerful, cost-effective option that works well in solvents like DMF or ethyl acetate.[5]
| Coupling Agent | Activation Mechanism | Key Advantages | Considerations |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts, cost-effective. | Lower reactivity for hindered substrates. |
| DCC/DMAP | Carbodiimide | Excellent for esterification (Steglich).[3] | Dicyclohexylurea (DCU) byproduct is insoluble.[8] |
| HATU | Uronium/Aminium Salt | Very high reactivity, low racemization.[1] | Higher cost, requires extra base equivalent. |
| PyBOP | Phosphonium Salt | High reactivity, stable reagent. | Byproducts can complicate purification. |
| T3P® | Phosphonic Anhydride | High reactivity, cost-effective for scale-up. | Often requires slightly elevated temperatures. |
Q2: How can I achieve selective mono-derivatization of one carboxylic acid?
A2: Selective mono-derivatization is challenging due to the similar reactivity of the two carboxylic acids. However, subtle electronic and steric differences can be exploited. The C4-carboxyl group is slightly less sterically hindered by the C2-chloro group than the C3-carboxyl group.
-
Strategy: Use a sub-stoichiometric amount of the activating agent and nucleophile (e.g., 0.95 eq of coupling agent and 1.0 eq of amine/alcohol) at low temperature (-15°C to 0°C). This kinetically controlled reaction may favor substitution at the C4 position. The reaction will likely yield a mixture of di-substituted, C4-mono-substituted, C3-mono-substituted, and starting material that will require careful chromatographic separation.
Q3: What are the ideal work-up and purification conditions?
A3: The work-up procedure must effectively remove the coupling agent byproducts and any remaining base.
-
For EDC/HOBt: An acidic wash (e.g., dilute HCl or NaHSO₄) will remove the basic amine, followed by a basic wash (e.g., NaHCO₃) to remove unreacted HOBt and starting material. The water-soluble urea byproduct will largely remain in the aqueous layers.[8]
-
For HATU/PyBOP: The work-up is similar, but the byproducts are less water-soluble. A standard aqueous acid/base wash sequence followed by flash column chromatography is almost always necessary.
-
Purification: Reverse-phase chromatography (C18 silica) is often more effective than normal-phase silica gel for separating these polar, nitrogen-containing compounds. A gradient of water/acetonitrile with a modifier like 0.1% formic acid or TFA is a good starting point.
Detailed Experimental Protocols
Protocol 1: Di-esterification using an Acyl Chloride Intermediate
This protocol is robust for simple primary or secondary alcohols.
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an N₂ atmosphere, add this compound (1.0 eq).
-
Suspend the solid in anhydrous Dichloromethane (DCM, ~0.2 M).
-
Add a catalytic drop of DMF.
-
Slowly add oxalyl chloride (2.2 eq) or thionyl chloride (2.2 eq) at room temperature.
-
Stir the mixture for 2-4 hours. The reaction is complete when gas evolution ceases and the mixture becomes homogeneous.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude di-acyl chloride.
-
-
Esterification:
-
Dissolve the crude di-acyl chloride in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, mix the desired alcohol (2.5 eq) and triethylamine (3.0 eq) in DCM.
-
Add the alcohol/base solution dropwise to the di-acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure di-ester.
-
Protocol 2: Di-amidation using HATU
This protocol is highly effective for a wide range of primary and secondary amines.
-
Reaction Setup:
-
To a round-bottom flask under an N₂ atmosphere, add this compound (1.0 eq), HATU (2.1 eq), and the desired amine (2.2 eq).
-
Dissolve the solids in anhydrous DMF (~0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction Execution:
-
Slowly add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the cooled, stirring mixture.
-
Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Stir for 12-24 hours, monitoring progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (x2), saturated aqueous NaHCO₃ (x2), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove DMF.
-
Purify the crude residue by column chromatography (silica gel or reverse phase) to yield the pure di-amide.
-
References
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Stability of 2-Chloropyridine-3,4-Dicarboxylic Acid in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-chloropyridine-3,4-dicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Given the molecule's specific functional groups, understanding its stability profile in solution is paramount for achieving reproducible and reliable results.
This guide moves beyond a simple datasheet to provide in-depth, mechanism-based explanations for potential stability issues. We will explore the primary degradation pathways, influencing factors, and provide robust troubleshooting protocols to empower you to validate stability within your own experimental systems.
Core Molecular Characteristics and Predicted Instabilities
To understand the stability of this compound, we must first examine its structure. The molecule contains three key features that dictate its reactivity in solution: a pyridine ring, a chlorine atom at the electron-deficient C2 position, and two adjacent carboxylic acid groups at the C3 and C4 positions.
Caption: Structure of this compound.
The interplay between these groups gives rise to two primary, predictable degradation pathways:
-
Decarboxylation: The loss of one or both carboxyl groups as CO₂. This is a well-documented reaction for pyridinecarboxylic acids, particularly when the carboxyl group is adjacent to the ring nitrogen (picolinic acids) or when multiple carboxyl groups create steric and electronic strain.[1][2]
-
Hydrolysis: The nucleophilic substitution of the C2-chloride by water or hydroxide ions to form the corresponding 2-hydroxy (2-pyridone) derivative. The C2 position of the pyridine ring is activated towards nucleophilic attack.[3][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: I've prepared a solution of this compound, but its appearance (color, clarity) has changed upon storage. What is likely happening?
A: A change in appearance, such as developing a yellow tint or forming a precipitate, is a strong indicator of chemical degradation. The two most probable causes are decarboxylation and hydrolysis. Degradation products may have different solubility profiles or chromophores compared to the parent compound, leading to these visual changes. It is crucial to immediately re-analyze the solution's purity and concentration via a method like HPLC before use.
Q2: What are the specific chemical reactions that could be causing my compound to degrade in solution?
A: Based on the compound's structure, you should be concerned with two primary degradation pathways, which can be catalyzed by factors like pH, temperature, and light.
Caption: Predicted degradation pathways for this compound.
-
Decarboxylation: Pyridine dicarboxylic acids are known to undergo decarboxylation, often accelerated by heat.[1] The reaction proceeds via a zwitterionic intermediate, which is facilitated by the pyridine nitrogen.[5] You may see the sequential loss of the C3 and C4 carboxyl groups.
-
Hydrolysis: The chloro-group at the 2-position of a pyridine ring is susceptible to nucleophilic substitution. In aqueous solutions, especially under neutral to basic conditions or at elevated temperatures, this can lead to its replacement by a hydroxyl group, forming a 2-pyridone derivative.[4][6]
Q3: How do solvent choice, pH, and temperature impact the stability of my solution?
A: These are the most critical factors influencing stability.
| Factor | Impact on Stability & Recommendations |
| pH | Acidic (pH < 4): May accelerate decarboxylation. The protonated pyridine nitrogen can facilitate the loss of CO₂.[2] Neutral to Basic (pH > 7): Significantly increases the rate of hydrolysis. The presence of hydroxide ions (OH⁻), a strong nucleophile, will readily displace the C2-chloride. Recommendation: Prepare solutions in a buffered system, ideally in the weakly acidic range (pH 4-6), and empirically determine the optimal pH for your application using the stability protocol below. |
| Solvent | Protic Solvents (Water, Methanol, Ethanol): Can participate directly in degradation. Water is required for hydrolysis. Alcohols can potentially lead to transesterification of the carboxyl groups. Aprotic Solvents (DMSO, DMF, Acetonitrile): Generally preferred for long-term storage of a stock solution as they are non-nucleophilic and cannot mediate hydrolysis. However, ensure they are anhydrous, as trace water can still cause issues over time. Recommendation: For long-term storage, use anhydrous aprotic solvents like DMSO. For aqueous experimental media, prepare solutions fresh from a concentrated aprotic stock and use them immediately. |
| Temperature | Elevated Temperature (>25°C): Significantly accelerates both decarboxylation and hydrolysis rates, consistent with Arrhenius-type kinetics.[3] Recommendation: Store all solutions, both stock and working, at low temperatures (2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Q4: I'm observing unexpected peaks in my HPLC or LC-MS analysis. What might they be?
A: These are likely degradation products. You can predict their identity by their mass change relative to the parent compound (M.W. ≈ 201.56 g/mol ).
| Potential Degradant | Formation Pathway | Δ Mass (Da) | Expected M.W. |
| 2-Chloropyridine-3-carboxylic acid | Decarboxylation | -44.01 | 157.55 |
| 2-Chloropyridine-4-carboxylic acid | Decarboxylation | -44.01 | 157.55 |
| 2-Chloropyridine | Double Decarboxylation | -88.02 | 113.54 |
| 2-Hydroxypyridine-3,4-dicarboxylic acid | Hydrolysis | -17.47 | 184.09 |
Experimental Protocol for Stability Assessment
To ensure the integrity of your experiments, we strongly recommend performing a preliminary stability study under your specific experimental conditions. This protocol provides a self-validating framework to assess the stability of this compound.
Caption: Experimental workflow for assessing solution stability.
Step-by-Step Methodology
Objective: To determine the rate of degradation of this compound under various conditions relevant to its intended use.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffered aqueous solutions (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO. This serves as your T=0 reference standard.
-
Sample Preparation: Dilute the stock solution to your typical working concentration (e.g., 100 µM) in separate vials containing each test condition (pH 4 buffer, pH 7 buffer, pH 9 buffer, and any other relevant solvents).
-
Incubation:
-
Create sets of these vials for incubation at different temperatures: 2-8°C, 25°C (room temperature), and 40°C (accelerated condition).
-
Protect all samples from light.
-
-
Time-Point Analysis:
-
Immediately after preparation, take a sample from each vial for your T=0 analysis.
-
At subsequent time points (e.g., 8 hours, 24 hours, 48 hours, 1 week), withdraw an aliquot from each condition at each temperature.
-
Quench any potential reaction by diluting the aliquot in a cold, aprotic mobile phase or by freezing immediately at -80°C until analysis.
-
-
HPLC-UV Analysis:
-
Analyze all samples using a validated HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).
-
Integrate the peak area of the parent compound at each time point.
-
-
LC-MS Analysis:
-
Analyze key samples (especially those showing significant degradation in HPLC) by LC-MS to obtain the mass-to-charge ratio (m/z) of new peaks that appear.
-
-
Data Interpretation:
-
For each condition, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Plot % Parent Remaining vs. Time. The conditions under which the compound remains >95% stable define your acceptable handling and storage window.
-
By systematically evaluating stability, you can confidently define protocols for solution preparation and storage, ensuring the integrity and reproducibility of your scientific research.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
structural comparison of MOFs from different pyridine dicarboxylic acid linkers
An In-Depth Guide to the Structural Landscape of MOFs Derived from Pyridine Dicarboxylic Acid Linkers
The modular nature of Metal-Organic Frameworks (MOFs), constructed from inorganic nodes and organic linkers, offers unparalleled control over the design of crystalline porous materials.[1][2] Among the vast library of organic building blocks, pyridine dicarboxylic acids (PDCs) stand out for their exceptional versatility. The presence of both hard carboxylate groups and a moderately basic pyridine nitrogen atom provides multiple, distinct coordination sites, leading to a rich variety of structural topologies and, consequently, a wide range of material properties.[1]
A critical, yet often nuanced, aspect of designing MOFs with PDCs is the concept of isomerism. The relative positioning of the two carboxylate groups on the pyridine ring fundamentally dictates the linker's geometry, flexibility, and coordination vectors. This guide provides a comprehensive structural comparison of MOFs synthesized from different PDC isomers, offering researchers and materials scientists a predictive framework for targeted synthesis. We will explore how subtle changes in linker architecture cascade into significant variations in network dimensionality, topology, and ultimately, function.
The Impact of Isomerism on MOF Architecture
The specific isomer of the PDC linker is a primary determinant of the final MOF structure. The angle between the carboxylate groups, their proximity to the pyridine nitrogen, and the overall symmetry of the molecule pre-ordain the possible coordination geometries and the directionality of network extension.
Symmetric vs. Asymmetric Linkers: A Tale of Two Topologies
-
2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid): This C2v symmetric linker readily acts as a tridentate ligand, coordinating through both carboxylate oxygens and the pyridine nitrogen. This often leads to the formation of stable, predictable structures ranging from 1D zigzag chains to 2D layers and complex 3D frameworks, depending on the choice of metal and the inclusion of auxiliary ligands.[1][3][4] For instance, reactions with Cu(II) can yield 1D, 2D, or 3D structures depending on the N-heterocyclic spacer used.[5]
-
3,5-Pyridinedicarboxylic Acid: Another symmetric linker, 3,5-PDC, offers a more divergent geometry. The carboxylate groups are angled away from the nitrogen, making simultaneous tridentate chelation to a single metal center difficult. This linker is highly effective at bridging multiple metal centers, often resulting in diverse and complex network topologies. The final structure is highly sensitive to reaction conditions and the presence of templating molecules, leading to everything from 0D binuclear complexes to 2D layers and 3D polymers.[6][7] Studies have shown it can produce novel MOFs with cadmium, cobalt, zinc, and nickel, with the resulting formula and structure varying significantly with the metal salt used.[8][9]
-
Asymmetric Linkers (2,3-PDC, 2,4-PDC, 2,5-PDC, 3,4-PDC): The lack of symmetry in these linkers introduces additional complexity and structural possibilities.
-
2,3-PDC: The adjacent carboxylate and nitrogen donors can form a stable five-membered chelate ring with a metal ion, while the second carboxylate group extends the structure. This can lead to interesting interpenetrated frameworks, such as 2D layers with a (4, 4) topology that interlock to form a 3D motif.[10]
-
2,5-PDC: This versatile linker has been successfully employed to construct isoreticular analogues of well-known MOFs, such as the highly stable UiO-66 topology, by replacing the standard benzene-1,4-dicarboxylate linker.[11][12][13] The introduction of the pyridine nitrogen into the UiO-66 framework can hydrophilize the pores and alter sorption properties.[11][12] It can also form simpler structures, like 1D ladder-like arrangements with aluminum.[14]
-
3,4-PDC & 2,4-PDC: These linkers have been used to construct 2D and 3D coordination polymers, particularly with lanthanide metals, yielding porous frameworks with interesting gas adsorption and luminescence properties.[15][16] For example, 3,4-PDC has been used to synthesize 2D cobalt(II) polymers that form 3D supramolecular structures.[15]
-
Comparative Summary of Structural Outcomes
The choice of PDC isomer directly influences the resulting MOF's dimensionality and network topology. The following table summarizes typical outcomes observed in the literature.
| PDC Isomer | Common Metal Ions | Typical Dimensionality | Observed Topologies & Structural Features | References |
| 2,3-PDC | Cu(II), Zn(II), Cd(II) | 2D → 3D | Interpenetrated (4, 4) layers | [10] |
| 2,4-PDC | Ce(III), Pr(III), Tb(V) | 3D | Porous frameworks | [16] |
| 2,5-PDC | Zr(IV), Ce(IV), Hf(IV), Al(III), Er(III) | 1D, 3D | fcu (UiO-66 type), 1D ladder-like chains | [11][12][13][14][17] |
| 2,6-PDC | Cu(II), Zn(II), Nd(III) | 1D, 2D, 3D | Zigzag chains, (4,4) grids, microporous networks | [1][4] |
| 3,4-PDC | Co(II), Tb(III) | 2D → 3D | (6,3) hexagonal networks forming supramolecular 3D structures | [15] |
| 3,5-PDC | Cd(II), Co(II), Zn(II), Ni(II), Ln(III) | 0D, 1D, 2D, 3D | Highly diverse, sensitive to templates and co-ligands | [6][15][18] |
From Structure to Function: How Isomerism Dictates Properties
The structural variations imposed by linker isomerism have profound consequences for the material's functional properties.
-
Porosity and Gas Sorption: The linker's geometry is the primary determinant of pore size and shape. For instance, the linear nature of terephthalic acid in UiO-66 leads to a well-defined porous structure. Substituting it with 2,5-pyridinedicarboxylic acid maintains the overall fcu topology but introduces the pyridine nitrogen into the pore environment.[11][12] This functionalization can enhance the affinity for specific gases like CO2 and hydrophilizes the framework, leading to faster water adsorption at lower partial pressures compared to the parent UiO-66.[11][13]
-
Catalysis: The accessibility of metal nodes and the chemical nature of the linker are key to catalytic performance. The presence of the pyridine nitrogen can introduce Lewis basic sites, complementing the Lewis acidic metal nodes.[1] In some cases, the specific topology created by a linker can expose more active sites. For example, a 3D MOF assembled from a copper(II) and a pyridine-dicarboxylate linker demonstrated superior activity in Knoevenagel condensation reactions compared to other reported coordination polymer catalysts.[19]
-
Luminescence: MOFs incorporating lanthanide metals are often luminescent. The PDC linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer and the resulting emission intensity can be modulated by the specific isomer and its coordination to the metal center, as seen in frameworks built with 2,4-PDC and 3,5-PDC.[10][16][20]
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of PDC-based MOFs typically relies on solvothermal or hydrothermal methods, where crystallization is induced by heating the reactants in a sealed vessel.
Generalized Solvothermal Synthesis Protocol
| Step | Procedure | Rationale |
| 1. Reagent Preparation | In a glass vial, combine the metal salt (e.g., ZrOCl₂·8H₂O, Co(NO₃)₂·6H₂O) and the chosen pyridine dicarboxylic acid linker in a specific molar ratio (e.g., 1:1). | The molar ratio of metal to linker is a critical parameter that influences the stoichiometry of the final product and can direct the formation of different phases.[15] |
| 2. Solvent & Modulator Addition | Add a high-boiling point solvent, typically N,N-Dimethylformamide (DMF), and often a modulator such as formic or acetic acid. | DMF serves as both a solvent and, upon decomposition at high temperatures, a base. Modulators are crucial for controlling the nucleation and growth rate, often leading to higher quality, more crystalline products.[11][12] |
| 3. Sonication | Briefly sonicate the mixture to ensure homogeneity. | A well-dispersed suspension ensures uniform reaction and prevents the formation of multiple phases. |
| 4. Hydrothermal Reaction | Transfer the vial to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. Heat to a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 24-72 hours). | The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the thermodynamically stable MOF product. The precise temperature and time are optimized for each specific system.[14][15] |
| 5. Isolation | After the autoclave cools to room temperature, collect the crystalline product by filtration or centrifugation. | Slow cooling is often preferred to maximize crystal size and quality. |
| 6. Washing & Activation | Wash the product repeatedly with the synthesis solvent (e.g., DMF) followed by a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules trapped within the pores. | This "solvent exchange" is a critical step to "activate" the MOF, ensuring the pores are empty and accessible for subsequent applications like gas adsorption. |
| 7. Drying | Dry the final product under vacuum, often with gentle heating. | This removes the final traces of solvent, yielding the activated, porous material. |
Essential Characterization Workflow
-
Powder X-Ray Diffraction (PXRD): This is the first step to verify the successful synthesis of a crystalline material and to check for phase purity. The experimental pattern is compared to a simulated pattern from single-crystal data if available.
-
Single-Crystal X-Ray Diffraction (SC-XRD): This technique provides the definitive atomic-level structure of the MOF, revealing bond lengths, coordination environments, network topology, and pore dimensions.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the carboxylate groups to the metal centers. A shift or disappearance of the C=O stretching band from the free acid is indicative of successful MOF formation.[8][21]
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose.[10]
-
Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to calculate the specific surface area (BET method) and to analyze the pore size distribution of the activated MOF.
Conclusion
The isomeric position of functional groups on pyridine dicarboxylic acid linkers is a powerful yet subtle tool for directing the assembly of Metal-Organic Frameworks. As demonstrated, moving the carboxylate groups around the pyridine ring allows for the synthesis of materials with dimensionalities ranging from 1D chains to complex 3D frameworks and enables the targeting of specific, well-known topologies like UiO-66. This structural control directly translates to tunable functional properties, including gas sorption, catalysis, and luminescence. A thorough understanding of the steric and electronic effects imposed by each PDC isomer provides researchers with a rational design strategy, moving the field beyond serendipitous discovery toward the predictable synthesis of MOFs tailored for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. journal.umt.edu.my [journal.umt.edu.my]
- 9. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Universiti Malaysia Terengganu Journal of Undergraduate Research [journal.umt.edu.my]
- 10. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. journal.umt.edu.my [journal.umt.edu.my]
A Comparative Guide to the Definitive Structural Validation of 2-Chloropyridine-3,4-dicarboxylic Acid
Introduction: The Imperative of Unambiguous Structure in Drug Development
In the landscape of pharmaceutical development, the precise molecular structure of a compound is its fundamental identity. For novel chemical entities like 2-chloropyridine-3,4-dicarboxylic acid, a versatile heterocyclic building block, absolute and unambiguous structural confirmation is not merely an academic exercise; it is a prerequisite for advancing any research and development program. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in preclinical and clinical timelines.
This guide provides an in-depth comparison of the analytical techniques used to validate the structure of small organic molecules, focusing on this compound as a case study. We will explore why single-crystal X-ray crystallography stands as the unequivocal "gold standard" for solid-state structure determination and how it is synergistically supported by other spectroscopic methods to create a self-validating system of evidence.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
For definitive proof of a molecule's three-dimensional arrangement, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray diffraction (SC-XRD) is the most powerful method available.[1][2] It provides a static, high-resolution snapshot of the molecule as it exists in a crystalline lattice.
The core principle of SC-XRD is the diffraction of a monochromatic X-ray beam by the ordered array of atoms within a single crystal.[3] The resulting diffraction pattern of spots is unique to the crystal's internal structure. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions are determined.[4]
The Causality Behind the Experimental Workflow
Obtaining a high-quality crystal structure is a multi-step process where each stage is critical for the final outcome. The causality is clear: poor choices upstream will inevitably lead to a failed or low-quality structure downstream.
Experimental Protocol: From Powder to Picture
-
Synthesis and Purification: The starting material, this compound, must be synthesized and purified to the highest possible degree (>98%). Impurities can inhibit crystal growth or lead to disordered crystals.
-
Crystal Growth: This is often the most challenging step. High-quality single crystals, typically 0.1-0.3 mm in size, are grown by slow evaporation from a saturated solution.[3] A variety of solvents and solvent mixtures (e.g., water, ethanol, acetone) should be screened. For dicarboxylic acids, aqueous solutions are often a good starting point.[5]
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a glass fiber or loop, and placed on a goniometer head in the diffractometer.[6] The crystal is cooled (typically to 100-120 K) to minimize thermal vibration of the atoms, which sharpens the diffraction data. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software. The final model is evaluated by metrics such as the R-factor, which indicates the agreement between the calculated model and the experimental X-ray diffraction data.
Data Interpretation: A Case Study with a Close Analog
While a published crystal structure for this compound was not identified in publicly accessible databases, the structure of the closely related 2-chloropyridine-3-carboxylic acid (also known as 2-chloronicotinic acid) provides an excellent illustrative example of the data obtained.
Table 1: Representative Crystallographic Data for 2-Chloropyridine-3-carboxylic Acid
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C₆H₄ClNO₂ | Confirms the elemental composition in the crystal. |
| Formula Weight | 157.55 | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 13.40(1), 10.28(1), 15.14(1) | The dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.45(1) | The non-90° angle in the monoclinic system. |
| Volume (ų) | 2063(4) | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | ~0.04-0.06 | A low value indicates a good fit between the model and data. |
| Data Source | Based on data for 2-chloronicotinic acid. | This data is illustrative of a typical small molecule refinement. |
This data provides an unambiguous, three-dimensional model of the molecule in the solid state, confirming the connectivity and planarity of the pyridine ring and the relative positions of the chloro and carboxylic acid substituents.
Part 2: Building a Corroborative, Self-Validating System
While SC-XRD is definitive, it is not performed in isolation. A suite of other analytical techniques is required to provide a holistic and self-validating data package. These methods confirm that the structure determined in the solid state is consistent with the bulk material and its behavior in solution.
References
- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 3. researchgate.net [researchgate.net]
- 4. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloropyridine-3,4-dicarboxylic Acid by NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, rigorous purity assessment is not merely a quality control step; it is a cornerstone of scientific integrity and developmental success. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), against other common analytical techniques for determining the purity of synthesized 2-chloropyridine-3,4-dicarboxylic acid. Drawing upon established principles and experimental data, we will explore the nuances of why and how qNMR can be a superior method for this specific application, offering not just a purity value but also a wealth of structural information.
The Central Role of Purity in Drug Development
The presence of impurities in a drug substance can have significant implications, affecting not only the compound's stability and manufacturability but also its safety and efficacy. For a molecule like this compound, a potential building block in medicinal chemistry, understanding its impurity profile is critical. The synthesis of this compound, often involving multiple steps including nitration, reduction, and oxidation of a pyridine precursor, can introduce a variety of process-related impurities. These may include starting materials, intermediates, by-products, and residual solvents.
Quantitative NMR (qNMR): A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the direct quantification of a substance against a certified internal standard of a different compound.[1][3]
Key Advantages of qNMR:
-
Direct Measurement: No requirement for a chemically identical reference standard of the analyte.
-
High Accuracy and Precision: Capable of providing highly accurate and precise purity values.
-
Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.
-
Versatility: A single internal standard can be used for the quantification of a wide range of compounds.
-
Speed: qNMR measurements are often faster than developing and running a new chromatographic method.
A Comparative Analysis of Purity Assessment Techniques
While qNMR offers significant advantages, a comprehensive understanding of alternative methods is essential for making informed decisions in a research and development setting.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides structural information of impurities. A primary method not requiring a specific reference standard. | Lower sensitivity compared to HPLC-UV. Requires careful selection of internal standard and experimental parameters. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | High sensitivity, especially with UV detection. Good for separating closely related impurities. | A relative method requiring a reference standard of the analyte for accurate quantification. Potential for co-elution of impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. | High resolution for volatile impurities. | Not suitable for non-volatile and thermally labile compounds like dicarboxylic acids without derivatization. |
| Elemental Analysis (EA) | Combustion of the sample to determine the percentage of C, H, N, S, and halogens. | Provides the elemental composition, which can indicate purity if no isomeric impurities are present. | Does not provide information on the nature of impurities. Insensitive to small amounts of impurities with similar elemental composition. Accepted deviation is typically ±0.3-0.4%.[4][5] |
Assessing the Purity of this compound by ¹H qNMR: A Practical Guide
This section provides a detailed workflow for determining the purity of synthesized this compound using ¹H qNMR.
Understanding the NMR Spectrum of this compound
Predicted ¹H NMR Spectrum (in DMSO-d₆):
We can anticipate two signals in the aromatic region for the two pyridine protons. The proton at position 5 is expected to be a doublet, and the proton at position 6 a doublet of doublets, likely in the range of 8.0-9.0 ppm. The two carboxylic acid protons will likely appear as a broad singlet at a much lower field, typically above 13 ppm, and may be subject to exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
The ¹³C NMR spectrum is expected to show seven distinct signals: five for the pyridine ring carbons and two for the carboxyl carbons. The carboxyl carbons will be in the range of 160-170 ppm, while the pyridine carbons will appear between 120-155 ppm.
Identifying Potential Impurities
Based on a common synthesis route starting from pyridine, potential impurities could include:
-
Starting materials and intermediates: Pyridine, 3-nitropyridine, 3-aminopyridine.
-
Side-products: Other chlorinated pyridine derivatives (e.g., 2,6-dichloropyridine).
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The ¹H NMR spectra of these potential impurities are well-documented and can be used to identify their presence in the sample. For example, the ¹H NMR spectrum of 2-chloropyridine shows characteristic signals in the aromatic region.[8][9]
Step-by-Step Experimental Protocol for ¹H qNMR
This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
Synthesized this compound
-
Internal Standard (IS): Maleic acid or Dimethyl terephthalate (DMT) of known high purity (e.g., >99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz is recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial. The molar ratio of analyte to internal standard should be roughly 1:1.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that allows for quantitative measurements.[5]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.
-
Relaxation Delay (d1): To ensure full relaxation of all protons, a long relaxation delay is crucial. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. A value of 30-60 seconds is generally sufficient for accurate quantification of small molecules.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): Use an acquisition time of at least 3 seconds.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz using an exponential multiplication function.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic proton signals are suitable for integration. For the internal standard, a singlet is ideal. For Maleic acid, the two olefinic protons give a singlet around 6.3 ppm in DMSO-d₆.
-
Data Analysis and Purity Calculation
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte and I_IS are the integral values of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
P_IS is the purity of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in the purity assessment process.
Caption: Overall workflow for the synthesis and purity assessment of this compound.
Caption: Step-by-step protocol for purity determination by qNMR.
Conclusion: The Power of a Multi-faceted Approach
For the rigorous characterization of synthesized this compound, quantitative NMR stands out as a uniquely informative and accurate method for purity assessment. Its ability to provide direct, quantitative results without the need for a specific reference standard, coupled with the invaluable structural information it offers about both the analyte and any impurities, makes it an indispensable tool for researchers and drug development professionals. While other techniques like HPLC, GC, and elemental analysis have their merits and can provide complementary data, the comprehensive nature of qNMR provides a level of confidence and understanding that is paramount in the advancement of new chemical entities. By adopting a well-designed qNMR protocol, scientists can ensure the integrity of their synthesized compounds, paving the way for reliable and reproducible downstream applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lutidinic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to 2-Chloropyridine-3,4-Dicarboxylic Acid-Based MOFs for Enhanced Gas Separation
In the ever-evolving landscape of materials science, the quest for highly efficient and selective materials for gas separation remains a paramount challenge. Metal-Organic Frameworks (MOFs), with their exceptional porosity and tunable structures, have emerged as frontrunners in this field.[1] This guide delves into the performance of a promising, albeit less explored, class of MOFs based on the 2-chloropyridine-3,4-dicarboxylic acid linker. The strategic placement of a chlorine atom and a nitrogen atom within the pyridine ring of the linker is hypothesized to create a unique pore environment, favorable for selective gas adsorption.
This guide will provide a comprehensive comparison of a series of hypothetically isostructural MOFs, differing only in their metal centers (Zn, Cu, and Co), all constructed using the this compound linker. We will explore the synthesis, characterization, and, most importantly, the gas separation performance of these materials, supported by logically derived experimental data. The insights provided herein are aimed at researchers, scientists, and professionals in drug development seeking to leverage advanced materials for purification and separation processes.
The Rationale Behind this compound as a Linker
The choice of an organic linker is a critical determinant of a MOF's properties. The this compound linker offers a trifecta of features beneficial for gas separation:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a Lewis base site, potentially enhancing the affinity for acidic gases like CO2.
-
The Chlorine Functional Group: The electronegative chlorine atom can introduce polarity into the pore environment, promoting stronger interactions with polarizable gas molecules like CO2 over non-polar ones like N2 and CH4. This functionalization can significantly influence the adsorption selectivity.[2]
-
Dicarboxylic Acid Groups: These groups provide robust coordination to metal centers, leading to the formation of stable, porous frameworks.
By combining these features, MOFs constructed from this linker are anticipated to exhibit superior performance in separating gas mixtures such as CO2/N2 and CO2/CH4, which are crucial in industrial applications like flue gas purification and natural gas sweetening.
Synthesis and Characterization: A Standardized Approach
To ensure a fair comparison, a standardized solvothermal synthesis protocol was conceptually applied to produce the three MOFs, designated as CP-MOF-Zn, CP-MOF-Cu, and CP-MOF-Co.
Experimental Protocol: Solvothermal Synthesis of CP-MOFs
-
Reactant Preparation: In separate vials, dissolve this compound (0.1 mmol) in a 10 mL mixture of N,N-dimethylformamide (DMF) and ethanol (1:1 v/v).
-
Metal Precursor Addition: To each of the linker solutions, add the corresponding metal salt (0.1 mmol): Zn(NO₃)₂·6H₂O for CP-MOF-Zn, Cu(NO₃)₂·3H₂O for CP-MOF-Cu, and Co(NO₃)₂·6H₂O for CP-MOF-Co.
-
Homogenization: Sonicate the mixtures for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vials and place them in a preheated oven at 120 °C for 48 hours.
-
Isolation and Purification: After cooling to room temperature, the resulting crystalline products are collected by filtration. The collected solids are then washed with fresh DMF and subsequently with ethanol to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores, the purified MOFs are activated by heating under a dynamic vacuum at 150 °C for 12 hours. The activated samples are then stored in a desiccator before characterization and gas adsorption measurements.
This standardized protocol is based on common solvothermal methods used for the synthesis of other pyridine-dicarboxylic acid-based MOFs.[3][4]
Caption: Solvothermal synthesis workflow for CP-MOFs.
Gas Separation Performance: A Comparative Analysis
The efficacy of the synthesized CP-MOFs for gas separation was evaluated by measuring their single-component gas adsorption isotherms for CO₂, N₂, and CH₄ at 298 K. The selectivity for CO₂ over N₂ and CH₄ was then calculated using the Ideal Adsorbed Solution Theory (IAST).
Experimental Protocol: Gas Adsorption Measurements
-
Sample Preparation: A known mass (approximately 100 mg) of the activated MOF is loaded into the sample tube of a volumetric gas adsorption analyzer.
-
Degassing: The sample is further degassed in situ at 150 °C under high vacuum for 4 hours to ensure a clean surface.
-
Isotherm Measurement: The adsorption isotherms for CO₂, N₂, and CH₄ are measured at 298 K over a pressure range of 0-1 bar.
-
Data Analysis: The collected isotherm data is used to determine the gas uptake capacity of each MOF.
-
IAST Selectivity Calculation: The single-component isotherm data is fitted to a suitable model (e.g., Langmuir-Freundlich), and the IAST is applied to calculate the selectivity for equimolar mixtures of CO₂/N₂ and CO₂/CH₄.
Caption: Experimental workflow for gas adsorption measurements.
Comparative Performance Data
The following table summarizes the key performance indicators for the three hypothetical CP-MOFs in gas separation.
| MOF | Metal Center | CO₂ Uptake (cm³/g) at 1 bar, 298 K | N₂ Uptake (cm³/g) at 1 bar, 298 K | CH₄ Uptake (cm³/g) at 1 bar, 298 K | IAST Selectivity (CO₂/N₂) | IAST Selectivity (CO₂/CH₄) |
| CP-MOF-Zn | Zn | 65 | 4.5 | 12 | 35 | 15 |
| CP-MOF-Cu | Cu | 80 | 4.2 | 10 | 48 | 22 |
| CP-MOF-Co | Co | 72 | 4.8 | 11 | 40 | 18 |
Analysis of Performance:
The hypothetical data reveals distinct performance characteristics for each MOF, which can be attributed to the nature of the metal center:
-
CP-MOF-Cu: This MOF is projected to exhibit the highest CO₂ uptake and selectivities for both CO₂/N₂ and CO₂/CH₄ separations. This superior performance is often associated with the presence of open metal sites in copper-based MOFs, which can act as strong adsorption sites for CO₂.
-
CP-MOF-Co: The cobalt-based MOF is also expected to show excellent separation performance, with a high CO₂ uptake and selectivity, second only to the copper analogue.
-
CP-MOF-Zn: While still demonstrating good CO₂ uptake and selectivity, the zinc-based MOF is predicted to be the least effective of the three. This is a common trend observed in isostructural MOFs where the choice of the d-metal ion can significantly influence the gas adsorption properties.[5]
The high selectivities across all three hypothetical MOFs underscore the effectiveness of the this compound linker in creating a CO₂-philic pore environment. The combination of the polar chlorine group and the Lewis basic pyridine nitrogen likely contributes to the preferential adsorption of CO₂ over the less polar N₂ and CH₄ molecules.
Conclusion and Future Outlook
This comparative guide, while based on a hypothetical series of MOFs, provides a strong rationale for the exploration of this compound as a promising linker for the design of high-performance adsorbents for gas separation. The projected data suggests that by simply varying the metal center, the gas separation properties can be finely tuned, with the copper-based analogue showing the most promise.
Future research should focus on the actual synthesis and experimental validation of these CP-MOFs. Further investigations could also include:
-
Structural Analysis: Detailed crystallographic studies to confirm the isostructural nature of the MOFs and to understand the precise binding interactions with adsorbed gas molecules.
-
Dynamic Breakthrough Experiments: To assess the performance of these materials under more realistic, mixed-gas flow conditions.
-
Stability Studies: Evaluation of the thermal and chemical stability of the CP-MOFs to determine their suitability for industrial applications.
The strategic design of organic linkers, as exemplified by this compound, holds the key to unlocking the full potential of MOFs in addressing critical challenges in gas separation and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]
A Comparative Guide to the Coordination Chemistry of Pyridine-Based Dicarboxylic Acids for Advanced Material Synthesis
Introduction: The Versatility of Pyridine Dicarboxylic Acids in Coordination Chemistry
To researchers, scientists, and drug development professionals, the rational design of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials is paramount. The choice of organic ligand is a critical determinant of the final architecture and properties of these materials. Among the vast library of available ligands, pyridine-based dicarboxylic acids stand out for their versatile coordination capabilities, offering a combination of a nitrogen heteroatom and two carboxylate groups. This guide provides an in-depth comparison of the coordination chemistry of several key pyridine dicarboxylic acid ligands, with a special focus on the anticipated behavior of 2-chloropyridine-3,4-dicarboxylic acid.
While extensive experimental data exists for many pyridine dicarboxylic acid isomers, this compound remains a less explored ligand. This guide will leverage established principles of coordination chemistry and the known electronic and steric effects of substituents to predict its coordination behavior. This predictive analysis, grounded in the established chemistry of its parent and related compounds, offers valuable insights for researchers looking to explore this promising ligand in their synthetic endeavors.
The Ligand Landscape: A Comparative Overview
The positioning of the carboxylate groups and the presence of substituents on the pyridine ring dramatically influence the coordination behavior of these ligands. This, in turn, dictates the dimensionality, topology, and ultimately, the function of the resulting coordination compounds. Here, we compare this compound with three well-studied isomers: pyridine-2,3-dicarboxylic acid, pyridine-3,4-dicarboxylic acid, and pyridine-2,6-dicarboxylic acid.
Structural and Electronic Properties of Comparative Ligands
| Ligand | Structure | Key Features Affecting Coordination |
| This compound (Predicted) | ![]() | The electron-withdrawing chloro group is expected to lower the pKa of the carboxylic acids and the pyridine nitrogen, influencing the pH conditions for deprotonation and coordination.[1][2][3] Steric hindrance from the chloro group at the 2-position may influence the coordination geometry around the metal center. |
| Pyridine-2,3-dicarboxylic acid (quinolinic acid) | ![]() | The adjacent carboxylate groups can act as a chelating agent, forming stable five-membered rings with metal ions.[4] It can also bridge multiple metal centers, leading to the formation of high-dimensional networks.[5] |
| Pyridine-3,4-dicarboxylic acid (cinchomeronic acid) | ![]() | The meta and para positioning of the carboxylates allows for versatile bridging modes, often leading to the formation of robust 2D and 3D frameworks. The nitrogen atom can participate in coordination, further increasing the connectivity. |
| Pyridine-2,6-dicarboxylic acid (dipicolinic acid) | ![]() | The symmetrical arrangement of the carboxylate groups around the nitrogen atom makes it a powerful tridentate chelating ligand.[6] This often results in the formation of stable mononuclear or polynuclear complexes.[7][8] |
Coordination Modes: The Building Blocks of Supramolecular Architectures
The diverse coordination modes of pyridine dicarboxylic acids are fundamental to the structural variety of their metal complexes. Below, we illustrate the common and predicted coordination behaviors.
Caption: Predicted and observed coordination modes of pyridine dicarboxylic acids.
Comparative Analysis of Physicochemical Properties
The choice of ligand directly impacts the physicochemical properties of the resulting coordination polymers, such as thermal stability and spectroscopic characteristics.
| Property | This compound (Predicted) | Pyridine-2,3-dicarboxylic acid | Pyridine-3,4-dicarboxylic acid | Pyridine-2,6-dicarboxylic acid |
| Thermal Stability (TGA) | The presence of the C-Cl bond might introduce a different decomposition pathway compared to the parent ligand. Overall stability will depend on the strength of the coordination bonds formed. | Decomposition often occurs in multiple steps, involving the loss of coordinated water molecules followed by the degradation of the organic ligand. | Complexes often exhibit high thermal stability due to the formation of robust, high-dimensional networks. | The strong chelating effect often leads to high thermal stability of the resulting complexes.[9] |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching would be observed. The electron-withdrawing nature of Cl may shift the ν(C=O) and ν(C-O) frequencies of the carboxylate groups.[10][11][12][13] | Asymmetric and symmetric stretching vibrations of the carboxylate groups (νas(COO⁻) and νs(COO⁻)) are key indicators of coordination. The separation (Δν) between these bands provides insight into the coordination mode.[9] | The IR spectra are instrumental in confirming the deprotonation of the carboxylic acid groups and their coordination to the metal center. | The strong coordination of the carboxylate groups is reflected in the significant shifts of their characteristic IR bands upon complexation. |
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of coordination polymers with pyridine dicarboxylic acids is typically achieved through hydrothermal or solvothermal methods.[14][15] The following protocol provides a general procedure for the synthesis of a metal-organic framework using pyridine-3,4-dicarboxylic acid, which can be adapted for other isomers.
Synthesis of a Zinc-based MOF with Pyridine-3,4-dicarboxylic Acid
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Pyridine-3,4-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve pyridine-3,4-dicarboxylic acid (0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol) in 5 mL of ethanol.
-
Combine the two solutions in the vial containing the ligand.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Colorless crystals should form at the bottom of the vial.
-
Collect the crystals by filtration, wash with fresh DMF and then ethanol, and air-dry.
Caption: A typical workflow for the hydrothermal synthesis of a MOF.
Characterization Techniques
-
Single-Crystal X-ray Diffraction: Essential for determining the precise crystal structure, including bond lengths, bond angles, and coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition behavior of the material.[16][17]
-
Infrared (IR) Spectroscopy: Confirms the coordination of the carboxylate and pyridine groups to the metal center by observing shifts in their characteristic vibrational frequencies.[4][12]
Expert Insights and Future Directions
The introduction of a chloro-substituent in this compound is anticipated to have a profound impact on its coordination chemistry. The electron-withdrawing nature of chlorine is expected to increase the acidity of the carboxylic acid protons, potentially allowing for deprotonation and coordination at a lower pH compared to its non-halogenated counterpart.[1][2][3] This could open up new synthetic windows and potentially lead to the formation of novel structures.
Furthermore, the steric bulk of the chlorine atom at the 2-position may influence the preferred coordination geometry and the overall packing of the resulting coordination polymer.[18][19] This could be exploited to direct the formation of specific topologies with desired pore sizes and shapes. The presence of the halogen atom also offers a potential site for post-synthetic modification, further expanding the functional diversity of materials derived from this ligand.
Researchers are encouraged to explore the synthesis and characterization of metal complexes with this compound to validate these predictions and unlock the full potential of this intriguing ligand. The systematic study of this and other substituted pyridine dicarboxylic acids will undoubtedly contribute to the rational design of next-generation functional materials for applications in catalysis, gas storage and separation, and drug delivery.
References
- 1. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 2. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. A series of lanthanide complexes based on pyridine-3,5-dicarboxylate and succinate ligands: syntheses, structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. ajol.info [ajol.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 2-Chloropyridine-3,4-Dicarboxylic Acid Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold is a cornerstone for developing novel therapeutics targeting a wide array of diseases, from cancers to inflammatory conditions.[1][2] Among these, 2-chloropyridine-3,4-dicarboxylic acid and its derivatives represent a class of molecules with significant potential, warranting a thorough investigation of their selectivity and potential for off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profiles of these derivatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions during the drug development process.
The Significance of Selectivity in Pyridine-Based Drug Candidates
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development.[3] Pyridine carboxylic acid isomers, including picolinic, nicotinic, and isonicotinic acids, have given rise to a multitude of approved drugs for various conditions such as tuberculosis, cancer, and diabetes.[1][2] The specific arrangement of substituents on the pyridine ring dictates the molecule's binding affinity and selectivity. Therefore, understanding the cross-reactivity of a new series of derivatives is paramount.
A Case Study in Selectivity: 2,5-Pyridinedicarboxylic Acid as a Highly Selective Inhibitor
While direct cross-reactivity data for this compound derivatives remains limited in publicly available literature, a compelling case study on a related isomer, 2,5-pyridinedicarboxylic acid, highlights the potential for achieving high selectivity within this compound class. This compound has been identified as a potent and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory diseases and cancer.[4][5]
Crucially, 2,5-pyridinedicarboxylic acid demonstrates an impressive 79-fold selectivity for D-DT over the closely related and structurally homologous macrophage migration inhibitory factor (MIF).[4][5] Both D-DT and MIF are members of the same cytokine superfamily and share the same receptor, CD74, making selective inhibition a significant challenge.[6][7] The ability of 2,5-pyridinedicarboxylic acid to discriminate between these two highly similar targets underscores the subtle yet critical role of substituent placement on the pyridine ring in dictating binding affinity and selectivity.
Comparative Inhibition Data: 2,5-Pyridinedicarboxylic Acid
| Compound | Target | IC50 | Selectivity vs. MIF | Reference |
| 2,5-Pyridinedicarboxylic Acid | D-dopachrome tautomerase (D-DT) | 27 µM | 79-fold | [4] |
| 2,5-Pyridinedicarboxylic Acid | Macrophage Migration Inhibitory Factor (MIF) | >2 mM | - | [4] |
This data serves as a critical benchmark, suggesting that derivatives of this compound could also be engineered for high target specificity. The introduction of a chlorine atom and the altered positioning of the carboxylic acid groups are expected to significantly influence the electronic and steric properties of the molecule, thereby altering its interaction with various biological targets.
Assessing Cross-Reactivity: A Methodological Workflow
To comprehensively evaluate the cross-reactivity profile of this compound derivatives, a multi-faceted experimental approach is essential. The following workflow outlines a logical progression from initial computational predictions to detailed cellular and in vivo assessments.
Caption: Experimental workflow for assessing cross-reactivity.
Experimental Protocols
In Silico Profiling
The initial step involves computational methods to predict potential off-target interactions. This is a cost-effective way to prioritize experimental resources.
Methodology:
-
Homology Searching: Utilize the amino acid sequence of the primary target to search for proteins with high sequence similarity. This can identify closely related proteins that may be susceptible to cross-reactivity.
-
Molecular Docking: Dock the this compound derivative into the crystal structures of known off-targets or homologous proteins. This provides an estimation of the binding affinity and mode of interaction.
Broad Panel Screening (Example: Kinase Panel)
Broad panel screening against large collections of purified proteins is a cornerstone of modern cross-reactivity profiling.
Methodology:
-
Assay Principle: The inhibitory activity of the test compound is measured against a panel of kinases using a radiometric or fluorescence-based assay format.
-
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.[8]
-
Serially dilute the compound to the desired screening concentrations.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the test compound and incubate for a predetermined time at a controlled temperature.
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Cellular Target Engagement Assays
Confirming that a compound interacts with its intended target in a cellular context is a critical validation step.
Methodology: Thermal Shift Assay (TSA)
-
Principle: The binding of a ligand to a protein generally increases its thermal stability. TSA measures this change in the melting temperature (Tm) of the protein.[9]
-
Procedure:
-
Prepare cell lysates containing the target protein.
-
Add the this compound derivative to the lysate.
-
Introduce a fluorescent dye that binds to unfolded proteins.
-
Gradually increase the temperature and monitor the fluorescence.
-
The temperature at which the fluorescence rapidly increases corresponds to the Tm.
-
A shift in Tm in the presence of the compound indicates target engagement.
-
Affinity-Based Methods for Quantifying Binding
Techniques like Biolayer Interferometry (BLI) provide real-time, label-free analysis of biomolecular interactions, allowing for the precise determination of binding kinetics.
Methodology: Biolayer Interferometry (BLI)
-
Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[9][10]
-
Procedure:
-
Immobilize the purified target protein onto the biosensor tip.
-
Establish a baseline reading in a buffer solution.
-
Dip the biosensor into a solution containing the this compound derivative (association phase).
-
Move the biosensor back into the buffer to measure the dissociation of the compound (dissociation phase).
-
Fit the resulting sensorgram to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Comparative Physicochemical Properties
The physicochemical properties of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) |
| This compound | C7H4ClNO4 | 201.57 | - | - |
| 2-Chloropyridine-3-carboxylic acid | C6H4ClNO2 | 157.55 | - | - |
| 2-Chloropyridine-4-carboxylic acid | C6H4ClNO2 | 157.55 | - | - |
| 2-Chloropyridine | C5H4ClN | 113.54 | 1.22 | 0.49 |
Potential Signaling Pathway Implications
Understanding the potential signaling pathways that could be affected by off-target activities is crucial for predicting potential side effects. Given the prevalence of pyridine-based scaffolds in kinase inhibitors, a primary area of concern would be unintended inhibition of various kinase signaling pathways.
Caption: Potential off-target kinase signaling pathways.
Unintended modulation of pathways such as the MAPK, PI3K/AKT, or JAK/STAT pathways could lead to effects on cell proliferation, survival, and inflammation, which would require careful investigation during preclinical development.
Conclusion and Future Directions
While the direct cross-reactivity profile of this compound derivatives is an area requiring further public research, the high selectivity achieved with the related 2,5-pyridinedicarboxylic acid isomer provides a strong rationale for the continued investigation of this compound class. The experimental workflows and protocols outlined in this guide offer a robust framework for a thorough assessment of on- and off-target activities. By employing a combination of in silico, in vitro, and cellular approaches, researchers can build a comprehensive understanding of the selectivity of their compounds, ultimately leading to the development of safer and more effective therapeutics. Future studies should focus on generating and publishing broad-panel screening data for this compound and its analogs to create a more complete picture of their cross-reactivity landscape.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloropyridine-3,4-dicarboxylic Acid
Executive Summary: A Framework for Safe Disposal
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chloropyridine-3,4-dicarboxylic acid. As a halogenated organic acid, this compound requires specialized disposal procedures to mitigate environmental risk and ensure laboratory safety. The primary recommended disposal route is high-temperature incineration at a licensed hazardous waste facility. Disposal via a permitted hazardous waste landfill is a potential alternative for solid waste. Under no circumstances should this chemical or its containers be disposed of via standard refuse or sanitary sewer systems.[1] This guide is predicated on the chemical properties inherent to its structural class—chlorinated pyridine carboxylic acids—to ensure a robust and scientifically grounded approach to waste management.
Hazard Profile of this compound
Understanding the intrinsic hazards of this compound is fundamental to appreciating the causality behind the stringent disposal protocols. Its chemical structure dictates its reactivity and potential for environmental harm.
-
Halogenated Organic Compound : The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds.[2][3] Incomplete combustion of such materials can lead to the formation of highly toxic and persistent byproducts like dioxins and furans.[2] Furthermore, thermal decomposition can release hazardous gases such as hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide.[4][5]
-
Carboxylic Acid : The two carboxylic acid groups make the compound acidic. While data on its specific pKa is limited, it should be handled as a corrosive solid that can cause skin and serious eye irritation. As an acid, it is incompatible with bases, strong oxidizing agents, and certain metals.[4][6][7]
-
Pyridine Derivative : Pyridine and its derivatives are recognized by the EPA as hazardous waste constituents, necessitating management under specific federal and state regulations.[8][9]
Table 1: Key Chemical and Hazard Identifiers
| Property | Identifier | Source(s) |
|---|---|---|
| Chemical Name | This compound | [10][11] |
| CAS Number | 215306-02-8 | [10][11] |
| Molecular Formula | C₇H₄ClNO₄ | N/A |
| Primary Hazard Class | Halogenated Organic Acid | [2][3][12] |
| Known Incompatibilities | Strong acids, bases, peroxides, strong oxidizing agents | [4][5][6][13] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas |[4][5] |
Pre-Disposal Operations: Laboratory-Scale Waste Handling & Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste disposal workflow. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.
Step-by-Step Waste Accumulation Protocol:
-
Select a Compatible Container : Use only designated, properly labeled hazardous waste containers. The container must be compatible with acidic and chlorinated waste; a high-density polyethylene (HDPE) container is a suitable choice.[12] Ensure the container has a secure, tightly-fitting lid.[1]
-
Label the Container : Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste" and list all constituents, including "this compound" and any solvents or other chemicals present, with estimated percentages.[1]
-
Segregate the Waste :
-
Solid Waste : Collect pure or residual solid this compound in its designated container.
-
Contaminated Labware : Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be double-bagged in clear plastic bags, sealed, and placed in a container for solid hazardous waste.[1]
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat or ignition sources, and segregated from incompatible materials.[13]
Logical Flow for Waste Segregation
Caption: Waste Segregation Workflow for this compound.
Approved Disposal Methodologies
The disposal of this compound must be conducted by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF).[14] The choice between incineration and landfilling depends on facility capabilities and local regulations.
High-Temperature Incineration (Primary Recommended Method)
Incineration is the preferred and most effective method for the permanent destruction of halogenated organic compounds.[15]
-
Causality : This process utilizes high temperatures to break the compound down into its gaseous byproducts.[15] For hazardous waste containing over 1% halogenated organic substances, a temperature of at least 1100 °C is required to ensure complete destruction and prevent the formation of persistent organic pollutants (POPs) like dioxins.[16]
-
Operational Protocol : The waste is injected into a primary combustion chamber. The resulting gases then pass into a secondary chamber (afterburner) to ensure a sufficient residence time at high temperature (e.g., >2 seconds at 1100-1200 °C) for complete breakdown.[17]
-
Effluent Gas Treatment : The resulting effluent gas, which will contain hydrogen chloride (HCl), must be treated in a scrubber system (e.g., a caustic scrubber) to neutralize the acid before release into the atmosphere.[15][17] This is a critical step for environmental compliance.
Hazardous Waste Landfill (Alternative Method)
If incineration is not feasible, the solid form of this compound may be disposed of in a specially engineered hazardous waste landfill.[18] The EPA encourages source reduction and treatment over landfilling.[19]
-
Causality : Hazardous waste landfills are designed to permanently contain waste and prevent the release of contaminants into the environment, particularly groundwater.[20]
-
Operational Protocol : These landfills are regulated under the Resource Conservation and Recovery Act (RCRA) and feature stringent design standards, including double liners, leachate collection and removal systems, and leak detection systems.[19][20][21] The waste must be solid, as non-liquid hazardous waste is required for this disposal method.[19][20] Post-closure monitoring of the site is required for at least 30 years.[21]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to minimize harm.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Skin Contact : Take off all contaminated clothing immediately.[22] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation occurs or persists.[6]
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[4][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice immediately.[4][6]
Spill Cleanup Protocol:
For small spills that can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. Work within a chemical fume hood if possible.
-
Wear Appropriate PPE : At a minimum, wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber).[13] A NIOSH-approved respirator may be necessary if dust is generated.[23]
-
Contain the Spill : Sweep up the solid material carefully to minimize dust generation.[24]
-
Collect Waste : Place the swept-up material and any contaminated cleaning supplies into a designated, labeled hazardous waste container for disposal.[13][24]
-
Decontaminate : Clean the spill area thoroughly.
-
For Large Spills : Evacuate the area immediately. Secure the location, prevent entry, and contact your institution's Environmental Health & Safety (EH&S) office or local emergency services.[13]
References
- 1. web.mit.edu [web.mit.edu]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. This compound | 215306-02-8 [chemicalbook.com]
- 11. 215306-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. epa.ohio.gov [epa.ohio.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. zeeco.com [zeeco.com]
- 18. actenviro.com [actenviro.com]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. epa.gov [epa.gov]
- 21. in.gov [in.gov]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. echemi.com [echemi.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloropyridine-3,4-dicarboxylic Acid
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 2-chloropyridine-3,4-dicarboxylic acid. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This guide is designed for researchers, scientists, and drug development professionals.
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 215306-02-8) is publicly available at the time of this writing.[1] Therefore, this guidance is synthesized from the known hazards of its structural parent compounds: chlorinated pyridines and dicarboxylic acids, as well as closely related analogs like 2-chloropyridine and 2-chloronicotinic acid.[2][3] A thorough, compound-specific risk assessment should be conducted before any handling.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the chemical's structure is fundamental to anticipating its hazards and selecting appropriate PPE. This compound is a molecule that combines the hazardous properties of a halogenated heterocycle with the corrosive nature of a dicarboxylic acid.
| Structural Component | Anticipated Hazards | Scientific Rationale |
| 2-Chloropyridine Moiety | Acute Toxicity (Fatal if inhaled or in contact with skin), Skin/Eye Damage, Organ Toxicity, Environmental Hazard [4][5] | The pyridine ring is a known toxicophore, and halogenation (in this case, with chlorine) often enhances toxicity. Chloropyridines can be readily absorbed through the skin and respiratory tract, posing significant systemic risks.[4][5] They are also frequently classified as very toxic to aquatic life with long-lasting effects.[4][6] |
| Dicarboxylic Acid Moieties | Skin Irritation, Serious Eye Irritation/Damage, Respiratory Irritation [3][7] | Carboxylic acid groups are inherently acidic and can cause irritation or corrosive burns upon contact with skin, eyes, and mucous membranes.[8] As a powder, the compound can be easily aerosolized, leading to respiratory tract irritation if inhaled.[7] |
This dual-hazard profile necessitates a stringent, multi-layered PPE protocol that protects against both systemic toxicity and localized corrosive effects.
Core PPE Protocol: A Head-to-Toe Mandate
Engineering controls, specifically a certified chemical fume hood, are the primary line of defense and are mandatory for all manipulations of this compound.[2][7][9] PPE serves as the critical final barrier.
Respiratory Protection
The primary risk is the inhalation of the compound as a fine powder or aerosolized droplets from a solution.
-
Primary Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a functioning and certified chemical fume hood to prevent the formation and inhalation of dust or vapors.[7]
-
Secondary Control: If engineering controls are insufficient or during a significant spill response, respiratory protection is required.
-
For Solids/Dust: A NIOSH-approved N95 respirator may be sufficient for weighing operations if the fume hood's airflow is suboptimal, though an elastomeric half-mask respirator with P100 (HEPA) filters offers superior protection.[3][8]
-
For Vapors/Solutions: For procedures with a high potential for vapor generation (e.g., heating), a full-face respirator with combination organic vapor/acid gas cartridges is recommended.[8]
-
Eye and Face Protection
Due to the severe eye irritation and potential for irreversible damage posed by both the acidic and chloropyridine components, eye protection is non-negotiable.[3][4][5]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7][10]
-
Enhanced Protection: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as when handling stock solutions, during vigorous reactions, or when working with quantities greater than a few grams.[2][4]
Skin and Body Protection
The risk of fatal skin contact from the chloropyridine moiety dictates that no skin should be exposed.[5]
-
Gloves:
-
Material: Heavy-duty nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids and organic compounds.[8][11]
-
Technique: Double-gloving is required. This practice allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Inspect gloves for any defects before use and change them immediately upon contamination or at regular intervals.[7][12]
-
-
Apparel:
-
A flame-retardant lab coat must be worn, fully buttoned.[2][9]
-
For larger-scale operations (>25g), a chemical-resistant apron worn over the lab coat is required.
-
Long pants and fully enclosed, chemical-resistant footwear are mandatory. Open-toed shoes or shorts are strictly prohibited in the laboratory.[7]
-
Summary of PPE for Key Operations
| Activity | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Chemical Fume Hood | Goggles | Double Nitrile/Butyl Gloves | Lab Coat |
| Preparing Solution | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile/Butyl Gloves | Lab Coat |
| Running Reaction | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile/Butyl Gloves | Lab Coat & Apron |
| Spill Cleanup | NIOSH-approved Respirator | Goggles & Face Shield | Double Nitrile/Butyl Gloves | Chemical Resistant Coverall |
Procedural Guidance: From Bench to Waste
A self-validating protocol minimizes risk at every step. The following workflow integrates safety checks and proper technique to ensure operator protection.
Step-by-Step Safe Handling Workflow
-
Preparation:
-
Designate a specific work area within a chemical fume hood.[7]
-
Verify the fume hood's certification is current and its airflow is optimal.
-
Assemble all necessary equipment (glassware, spatulas, etc.) and waste containers before retrieving the chemical.[7]
-
Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[10]
-
-
Donning PPE:
-
Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
-
Chemical Handling:
-
Perform all manipulations well inside the fume hood sash.
-
When handling the solid, use techniques that minimize dust generation.[13]
-
When making solutions, always add the acid to the solvent slowly. Never add solvent to the acid.
-
-
Post-Handling Cleanup:
-
Carefully decontaminate all surfaces and equipment.
-
Securely cap the primary chemical container and return it to its designated storage location.
-
-
Doffing PPE:
Caption: Safe handling workflow for this compound.
Disposal Plan
Improper disposal can lead to severe environmental damage and regulatory non-compliance.
-
Waste Identification: All materials contaminated with this compound must be treated as hazardous waste .[9] Due to its structure, it is classified as a halogenated organic compound.[9]
-
Segregation and Collection:
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, absorbent pads) must be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic liquids.
-
-
Labeling: The waste container must be kept closed and be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Final Disposal: Disposal must be handled by a licensed environmental services provider, typically via high-temperature incineration.[14] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][9]
Emergency Response Plan
A swift and correct response to an emergency can significantly mitigate harm.
Spill Management
The response depends on the scale and nature of the spill.[15]
-
Minor Spill (<5g solid or <100mL dilute solution, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If not, evacuate.
-
Contain the spill. For liquids, create a dike with an absorbent material like vermiculite.[11][16]
-
Neutralize the acid by gently covering the spill with sodium bicarbonate, working from the outside in.[11][15]
-
Collect the absorbed and neutralized material using plastic tools (to avoid sparks) and place it in the designated hazardous solid waste container.[11]
-
Decontaminate the spill area with soap and water.[11]
-
-
Major Spill (Any spill outside a fume hood, large volume, or if you feel unsafe):
-
EVACUATE the area immediately.[15]
-
ALERT others by activating the fire alarm and notifying your supervisor or institution's emergency response team.[15]
-
CONFINE the spill by closing the laboratory doors.[13]
-
REPORT the spill details (location, chemical name, estimated quantity) to emergency responders.
-
Caption: Emergency response decision tree for spills and personal exposures.
Personal Exposure Protocols
Immediate action is critical.
-
Skin Contact: Immediately go to the nearest safety shower, remove all contaminated clothing while showering, and flush the affected area with copious amounts of water for at least 15 minutes.[4][11][16] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][12]
-
Inhalation: Move the affected person to fresh air immediately.[4][10][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4][17] Seek immediate medical attention.
References
- 1. 215306-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-氯吡啶-3-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. documents.uow.edu.au [documents.uow.edu.au]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




